Ttc-352
Description
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-(4-hydroxyphenoxy)-1-benzothiophen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FO3S/c21-13-3-1-12(2-4-13)19-17-10-7-15(23)11-18(17)25-20(19)24-16-8-5-14(22)6-9-16/h1-11,22-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBMVVLTKJMPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC3=C2C=CC(=C3)O)OC4=CC=C(C=C4)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1607819-68-0 | |
| Record name | TTC-352 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607819680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TTC-352 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65ILH3Y0MI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
TTC-352: A Selective Human Estrogen Receptor Partial Agonist for Endocrine-Resistant Breast Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TTC-352 is an orally bioavailable, selective human estrogen receptor partial agonist (ShERPA) that has shown significant promise in the treatment of metastatic estrogen receptor-positive (ER+) breast cancers, particularly those that have developed resistance to standard endocrine therapies.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and clinical trial data. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this novel therapeutic agent.
Introduction
Estrogen receptor-positive (ER+) breast cancer accounts for approximately 80% of all breast cancer cases.[3] While endocrine therapies such as tamoxifen and aromatase inhibitors are initially effective, a significant number of patients develop resistance, leading to disease progression.[4] this compound emerges as a novel therapeutic strategy for these patients.[2] It acts as a selective human estrogen receptor partial agonist (ShERPA), mimicking some of the effects of estradiol to induce tumor regression in endocrine-resistant breast cancer models. Unlike estradiol, this compound has demonstrated a favorable safety profile, notably lacking the uterotrophic effects associated with estrogenic therapies.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism centered on its interaction with the estrogen receptor alpha (ERα).
2.1. ERα Binding and Conformational Change:
This compound binds to the ligand-binding domain of ERα. Its benzothiophene scaffold forms a crucial hydrogen bond with glutamate 353 (Glu353), which facilitates an interaction between aspartate 351 (Asp351) and helix 12 of the receptor. This stabilizes the receptor in a conformation that recruits coactivators typically associated with estradiol (E2), leading to downstream signaling events that paradoxically result in an anti-tumor response in the context of endocrine resistance.
2.2. Extranuclear Translocation of ERα:
Upon binding this compound, ERα is translocated from the nucleus to extranuclear sites. This prevents the receptor from carrying out its traditional genomic functions in the nucleus, thereby inhibiting the proliferation of ER+ tumor cells.
2.3. Induction of the Unfolded Protein Response (UPR) and Apoptosis:
A key anti-cancer mechanism of this compound is the rapid induction of the unfolded protein response (UPR). This cellular stress response is triggered by the accumulation of misfolded proteins and ultimately leads to apoptosis (programmed cell death) in cancer cells. Studies have also shown that this compound induces ER-dependent DNA damage, further contributing to its apoptotic effects.
2.4. Inhibition of Epithelial-Mesenchymal Transition (EMT):
Recent findings suggest that this compound can inhibit a novel epithelial-mesenchymal transition (EMT) pathway. EMT is a process by which cancer cells gain migratory and invasive properties. By inhibiting this pathway, this compound may reduce the metastatic potential of breast cancer cells.
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound
| Assay | Cell Line/Model | Result | Reference |
| 3D Spheroid Cell Culture | Tamoxifen-Resistant ER+ Breast Cancer Cells | Inhibition of growth, mimicking E2 and equivalent to GDC0810 | |
| In Vivo Xenograft | Endocrine-Resistant Breast Cancer | Tumor Regression |
Table 2: Clinical Pharmacokinetics and Safety of this compound (Phase 1 Study)
| Parameter | Value | Reference |
| Patients Enrolled | 15 | |
| Dose Levels Evaluated | 5 | |
| Recommended Phase 2 Dose | 180 mg twice a day | |
| Pharmacokinetic Half-life | 7.6 - 14.3 hours | |
| Median Progression-Free Survival (PFS) | 58 days (95% CI = 28, 112) | |
| Dose-Limiting Toxicity | None observed | |
| Grade 3/4 Toxicities | Asymptomatic pulmonary embolism, diarrhea, elevated AST/GGT, myalgia |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
4.1. Cell Viability Assays:
-
Objective: To assess the effect of this compound on the proliferation of breast cancer cells.
-
Methodology:
-
Breast cancer cells (e.g., MCF-7, T47D, and their tamoxifen-resistant derivatives) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound, 17β-estradiol (E2), or vehicle control.
-
After a specified incubation period (e.g., 5-7 days), cell viability is assessed using a commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Luminescence is measured using a plate reader, and data are normalized to vehicle-treated controls.
-
IC50 values are calculated using non-linear regression analysis.
-
4.2. Real-Time PCR:
-
Objective: To quantify the expression of ERα target genes and UPR-related genes following this compound treatment.
-
Methodology:
-
Cells are treated with this compound or control for a specified time.
-
Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
Quantitative PCR is performed using a real-time PCR system with specific primers for target genes (e.g., TFF1/pS2, GREB1, ATF4, CHOP) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Relative gene expression is calculated using the ΔΔCt method.
-
4.3. Immunoblotting:
-
Objective: To detect the levels and post-translational modifications of proteins involved in ERα signaling and the UPR.
-
Methodology:
-
Cells are treated with this compound or control and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and incubated with primary antibodies against target proteins (e.g., ERα, p-ERα, BiP, IRE1α, β-actin).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
4.4. In Vivo Tumor Xenograft Studies:
-
Objective: To evaluate the anti-tumor efficacy of this compound in an animal model of endocrine-resistant breast cancer.
-
Methodology:
-
Female ovariectomized athymic nude mice are inoculated with tamoxifen-resistant breast cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment groups.
-
This compound is administered orally at various doses. Control groups may receive vehicle or a comparator drug.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
-
Uterine weight is measured to assess for uterotrophic effects.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in endocrine-resistant breast cancer cells.
Caption: A typical experimental workflow for the preclinical and clinical evaluation of this compound.
Conclusion
This compound represents a promising new therapeutic agent for patients with endocrine-resistant ER+ breast cancer. Its unique mechanism of action, involving ERα translocation, UPR induction, and inhibition of EMT, sets it apart from existing endocrine therapies. The favorable safety profile observed in early clinical trials further supports its continued development. This technical guide provides a foundational resource for researchers and clinicians interested in advancing the understanding and application of this compound in the treatment of breast cancer. Further investigation into predictive biomarkers, such as Protein Kinase C alpha (PKCα) expression, may help to identify patient populations most likely to benefit from this novel therapy.
References
TTC-352: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Structure, Chemical Properties, and Biological Activity of a Novel Selective Human Estrogen Receptor Partial Agonist
Introduction
TTC-352 is an orally bioavailable small molecule that acts as a selective human estrogen receptor alpha (ERα) partial agonist (ShERPA).[1][2] It represents a promising therapeutic agent for the treatment of endocrine-resistant estrogen receptor-positive (ER+) breast cancer.[3][4] Developed to mimic the tumor-regressing effects of 17β-estradiol (E2) in tamoxifen-resistant breast cancers, this compound is designed to have a more favorable side-effect profile, notably a reduced risk of uterine cancer development compared to tamoxifen.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data of this compound, along with detailed experimental protocols relevant to its study.
Chemical and Physical Properties
This compound is a benzothiophene derivative with the following chemical and physical properties:
| Property | Value | Reference |
| IUPAC Name | 3-(4-fluorophenyl)-2-(4-hydroxyphenoxy)benzo[b]thiophen-6-ol | |
| Molecular Formula | C20H13FO3S | |
| Molecular Weight | 352.4 g/mol | |
| CAS Number | 1607819-68-0 | |
| Appearance | Not specified | |
| Solubility | Not specified | |
| InChI Key | UDBMVVLTKJMPCJ-UHFFFAOYSA-N |
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects through a distinct mechanism of action as a selective ERα partial agonist. Upon administration, this compound binds to ERα located in the nucleus of ER+ breast cancer cells. This binding event triggers a conformational change in the receptor, leading to several downstream cellular events that ultimately inhibit tumor growth.
Estrogen Receptor Binding and Conformational Change
X-ray crystallography studies have revealed that this compound binds to the ligand-binding domain (LBD) of ERα, inducing an agonist conformation where helix 12 seals the ligand-binding cavity. The benzothiophene scaffold of this compound forms a crucial hydrogen bond with the amino acid residue Glu353. This interaction stabilizes the active conformation of the receptor, allowing for the recruitment of coactivators that are also recruited by estradiol (E2).
Induction of the Unfolded Protein Response and Apoptosis
A primary mechanism of this compound-mediated tumor regression is the rapid induction of the unfolded protein response (UPR) and subsequent apoptosis. By promoting a stable agonist conformation of ERα and recruiting specific coactivators, this compound triggers a cellular stress response that leads to programmed cell death in endocrine-resistant breast cancer cells.
References
- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic this compound for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Research on Ttc-352 and Endocrine Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endocrine therapy is a cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, a significant portion of patients develop resistance to these therapies, necessitating the development of novel treatment strategies. Ttc-352, a novel selective human estrogen receptor partial agonist (ShERPA), has emerged as a promising therapeutic agent for endocrine-resistant breast cancer. Preclinical studies have demonstrated its ability to induce tumor regression in models of acquired resistance to tamoxifen and aromatase inhibitors. This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its mechanism of action in overcoming endocrine resistance. It includes a summary of key quantitative data, detailed experimental protocols for cellular and molecular assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Approximately 80% of breast cancers are ER-positive, and their growth is driven by estrogen signaling. Endocrine therapies, such as tamoxifen and aromatase inhibitors, function by either blocking the estrogen receptor or inhibiting estrogen synthesis. While initially effective, acquired resistance is common. This compound is a first-in-class ShERPA designed to exploit a vulnerability in these resistant tumors. Unlike traditional endocrine therapies, this compound acts as a partial agonist of the estrogen receptor, leading to a unique downstream signaling cascade that ultimately results in apoptosis and tumor regression in endocrine-resistant settings[1][2]. Preclinical evidence suggests that this compound is effective in heavily pretreated ER+ breast cancer models and has a favorable safety profile, with a reduced risk of uterine cancer compared to tamoxifen[2].
Mechanism of Action
This compound's unique mechanism of action in endocrine-resistant breast cancer is centered on its interaction with the estrogen receptor alpha (ERα). In resistant cells, which have often been subjected to long-term estrogen deprivation, this compound binding to ERα induces a conformational change that leads to the translocation of ERα from the nucleus to extranuclear sites. This prevents canonical ER-mediated signaling that promotes cell proliferation.
A key downstream effect of this compound-ERα binding is the rapid induction of the Unfolded Protein Response (UPR) and subsequent apoptosis. This is thought to be a primary driver of its anti-tumor activity. The interaction of this compound with ERα, specifically a hydrogen bond with Glu353, allows for the recruitment of coactivators typically associated with 17β-estradiol (E2), triggering a signaling cascade that leads to ER stress and apoptosis.
Furthermore, preclinical studies have identified Protein Kinase C alpha (PKCα) as a potential predictive biomarker for response to this compound. Overexpression of PKCα is associated with tamoxifen resistance, and tumors with high PKCα expression appear to be particularly sensitive to this compound-induced regression.
Figure 1: this compound Mechanism of Action in Endocrine-Resistant Breast Cancer.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of endocrine-resistant breast cancer cell lines.
Table 1: In Vitro Activity of this compound in Endocrine-Resistant Breast Cancer Cell Lines
| Cell Line | Model of Resistance | This compound Effect |
| MCF-7:5C | Long-term estrogen deprivation | Induces apoptosis |
| MCF-7:PF | Palbociclib and Fulvestrant resistant | Inhibits growth |
| MCF-7:RAL | Raloxifene resistant | Inhibits growth |
| T47D:A18/PKCα | Tamoxifen resistant, PKCα overexpressing | Induces apoptosis and growth inhibition |
Note: This table is a summary of findings from published literature. Specific IC50 values may vary between studies.
In Vivo Efficacy
In vivo studies using xenograft models of endocrine-resistant breast cancer have shown that oral administration of this compound leads to significant tumor regression.
Table 2: In Vivo Activity of this compound in Endocrine-Resistant Xenograft Models
| Xenograft Model | Treatment | Outcome |
| Tamoxifen-resistant T47D:A18/PKCα | This compound | Complete tumor regression |
| Tamoxifen-resistant MCF-7 | This compound | Significant tumor growth inhibition |
Note: This table is a summary of findings from published literature. Specific percentages of tumor growth inhibition may vary based on dosing and duration of treatment.
Experimental Protocols
The following are detailed protocols for key experiments used in the preclinical evaluation of this compound. These protocols are based on standard methodologies and have been adapted from the literature on this compound research.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 nM to 10 µM) and control compounds for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot Analysis for ERα and PKCα
This technique is used to detect and quantify the levels of specific proteins.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ERα (1:1000) and PKCα (1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Unfolded Protein Response (UPR) Assay (Thioflavin T Staining)
Thioflavin T is a fluorescent dye that binds to aggregated proteins, a hallmark of the UPR.
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with this compound for a short duration (e.g., 1-6 hours).
-
Staining: Incubate the cells with Thioflavin T solution (e.g., 5 µM) for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with PBS.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter set for Thioflavin T (excitation ~450 nm, emission ~482 nm).
-
Analysis: Quantify the fluorescence intensity as a measure of protein aggregation and UPR induction.
Figure 2: General Experimental Workflow for Preclinical Evaluation of this compound.
Conclusion
The preclinical data for this compound strongly support its continued development as a novel therapy for endocrine-resistant ER+ breast cancer. Its unique mechanism of action, involving the induction of the UPR and apoptosis through partial ERα agonism, offers a distinct advantage in a patient population with limited treatment options. The identification of PKCα as a potential predictive biomarker could further refine patient selection and improve clinical outcomes. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of breast cancer drug development. Further investigation into the detailed molecular pathways and potential combination therapies will be crucial in fully realizing the therapeutic potential of this compound.
References
The Impact of TTC-352 on Estrogen Receptor Alpha Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTC-352 is a novel, orally bioavailable selective human estrogen receptor partial agonist (ShERPA) under investigation for the treatment of hormone-refractory estrogen receptor-positive (ER+) breast cancer.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates estrogen receptor alpha (ERα) signaling, supported by available preclinical data. The document details the effects of this compound on ERα protein dynamics, downstream gene transcription, and the induction of cellular stress and apoptotic pathways. Experimental protocols for key assays and visualizations of the signaling pathways are included to facilitate a comprehensive understanding for research and drug development professionals.
Core Mechanism of Action
This compound functions as a selective ERα partial agonist, mimicking the action of 17β-estradiol (E2).[2][4] Upon binding to ERα within the nucleus, this compound induces a conformational change in the receptor. This complex is then translocated to extranuclear sites, a process that disrupts normal ER-mediated signaling and ultimately inhibits the proliferation of ER-positive tumor cells. A key aspect of this compound's mechanism is its ability to trigger a rapid unfolded protein response (UPR) and subsequent apoptosis in endocrine-resistant breast cancer cells.
The unique benzothiophene scaffold of this compound facilitates a hydrogen bond with glutamate 353 (Glu353) in the ERα ligand-binding domain. This interaction promotes the sealing of the ligand-binding domain by allowing an interaction between aspartate 351 (Asp351) and helix 12 (H12), leading to the recruitment of coactivators typically enriched by E2.
Quantitative Data Summary
Table 1: Effect of this compound on ERα Protein Levels in Breast Cancer Cell Lines
| Cell Line | Treatment | Duration | Effect on ERα Protein Level | Reference |
| MCF-7:WS8 | This compound | 72 hours | Down-regulation, similar to E2 | |
| T47D:A18 | This compound | Not Specified | Maintenance of protein levels, similar to E2 | |
| BT-474 | This compound | Not Specified | Down-regulation, similar to E2 | |
| ZR-75-1 | This compound | Not Specified | Down-regulation, similar to E2 | |
| MCF-7:5C | This compound | 72 hours | Down-regulation, similar to E2 | |
| MCF-7:2A | This compound | 72 hours | Down-regulation, similar to E2 | |
| MCF-7:RAL | This compound | 72 hours | Down-regulation, similar to E2 | |
| LCC1 | This compound | 72 hours | Down-regulation, similar to E2 | |
| LCC2 | This compound | 72 hours | Down-regulation, similar to E2 | |
| LCC9 | This compound | 72 hours | Down-regulation, similar to E2 |
Table 2: Effect of this compound on the mRNA Expression of ERα Target Genes
| Cell Line | Gene | Treatment | Duration | Effect on mRNA Expression | Reference |
| MCF-7:WS8 | TFF1 (pS2) | 1 µM this compound | 24 hours | Significant increase compared to vehicle | |
| MCF-7:WS8 | GREB1 | 1 µM this compound | 24 hours | Significant increase compared to vehicle | |
| MCF-7:5C | TFF1 (pS2) | 1 µM this compound | 24 hours | Significant increase compared to vehicle | |
| MCF-7:5C | GREB1 | 1 µM this compound | 24 hours | Significant increase compared to vehicle |
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound.
References
An In-depth Technical Guide to the Discovery and Development of Ttc-352
A Novel Selective Human Estrogen Receptor Partial Agonist for Endocrine-Resistant Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ttc-352 is a novel, orally bioavailable selective human estrogen receptor partial agonist (ShERPA) that has shown promise in the treatment of endocrine-resistant estrogen receptor-positive (ER+) breast cancer. Developed by researchers at the University of Illinois Chicago, this compound was designed to mimic the tumor-regressive effects of estradiol without stimulating uterine proliferation, a significant side effect of estrogen-based therapies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and development workflow.
Introduction
Estrogen receptor-positive (ER+) breast cancer accounts for a significant majority of breast cancer cases. While endocrine therapies such as tamoxifen and aromatase inhibitors are initially effective, a substantial number of patients develop resistance, creating a critical need for novel therapeutic strategies. This compound emerges as a promising agent in this landscape, acting as a selective human estrogen receptor partial agonist (ShERPA) to induce tumor regression in endocrine-resistant models. Preclinical studies have demonstrated its ability to cause complete tumor regression, and a Phase 1 clinical trial has established its safety and preliminary efficacy in heavily pretreated patients with metastatic ER+ breast cancer.
Discovery and Rationale
This compound was developed by a team of researchers at the University of Illinois Chicago, including Drs. Debra Tonetti and Greg Thatcher. The rationale behind its development was to create a compound that harnesses the tumor-regressive properties of estrogen in endocrine-resistant breast cancer while avoiding the associated risks, such as uterine cancer.
Mechanism of Action
This compound is a selective human estrogen receptor (ER) α partial agonist. Its benzothiophene scaffold allows it to bind to the ERα ligand-binding domain. This interaction induces a conformational change in the receptor, leading to the recruitment of coactivators and triggering a rapid unfolded protein response (UPR) and subsequent apoptosis in breast cancer cells.[1] This mechanism is distinct from that of tamoxifen and aromatase inhibitors, making it effective in cancers that have developed resistance to these standard therapies.
A key molecular interaction involves the formation of a hydrogen bond between this compound and the amino acid Glu353 in the ERα ligand-binding domain. This stabilizes the receptor in a conformation that promotes the interaction between Asp351 and helix 12, effectively sealing the ligand-binding domain and initiating the downstream signaling cascade that leads to apoptosis.[1]
Signaling Pathway of this compound
Caption: this compound binds to ERα, inducing a conformational change that leads to UPR and apoptosis.
Preclinical Development
In Vitro Studies
The efficacy of this compound was initially evaluated in various ER+ breast cancer cell lines, including those sensitive and resistant to tamoxifen.
Table 1: Preclinical Efficacy of this compound in 3D Spheroid Cell Cultures
| Cell Line Type | Comparator | Outcome |
| Tamoxifen-Resistant ER+ | Estradiol (E2) | This compound mimicked the inhibitory effects of E2. |
| Tamoxifen-Resistant ER+ | GDC0810 (SERD) | This compound showed equivalent growth inhibition. |
In Vivo Studies
Xenograft models using tamoxifen-resistant breast cancer cell lines were employed to assess the in vivo efficacy and safety of this compound. These studies demonstrated that this compound causes complete tumor regression without inducing uterine proliferation, a common side effect of estrogenic compounds.
Table 2: Maximum Tolerated Dose (MTD) of this compound in Animal Models
| Animal Model | Administration Route | MTD |
| Sprague-Dawley Rats (female) | Oral Gavage | 1000 mg/kg[2] |
| Dogs | Oral Capsule | >200 mg/kg (single dose)[2] |
| Rats (7-day repeated dose) | Oral Gavage | Well-tolerated up to 300 mg/kg/day[2] |
| Dogs (7-day repeated dose) | Oral Capsule | Well-tolerated up to 150 mg/kg/day |
Biomarker Identification
Preclinical studies identified protein kinase C alpha (PKCα) as a potential predictive biomarker for response to this compound. Elevated PKCα expression was observed in hormone therapy-resistant breast cancers, and this expression correlated with a positive response to estrogen mimics like this compound.
Clinical Development
Phase 1 Clinical Trial
A Phase 1 clinical trial (NCT03201913) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with metastatic ER+ breast cancer that had progressed on endocrine therapy, including a CDK4/6 inhibitor.
Table 3: Phase 1 Clinical Trial Details
| Parameter | Details |
| Trial Identifier | NCT03201913 |
| Primary Endpoint | Maximum Tolerated Dose (MTD) |
| Patient Population | Metastatic ER+ breast cancer progressing on at least two lines of endocrine therapy |
| Number of Patients | 15 |
| Dose Levels Evaluated | Five ascending dose levels |
| Recommended Phase 2 Dose | 180 mg twice a day |
Table 4: Pharmacokinetic Parameters of this compound from Phase 1 Trial
| Parameter | Value |
| Half-life (t½) | 7.6 - 14.3 hours |
| AUC₀-∞ | High intra- and inter-individual variability observed |
Table 5: Efficacy Results from Phase 1 Clinical Trial
| Parameter | Result |
| Median Progression-Free Survival (PFS) | 58 days (95% CI = 28, 112) |
| Best Response | Stable disease observed in a subset of patients |
The trial concluded that this compound is safe and demonstrates early signs of antitumor activity in a heavily pretreated patient population. No dose-limiting toxicities were observed.
Experimental Workflow for Phase 1 Trial
Caption: Workflow of the Phase 1 clinical trial for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or control compounds for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Immunoblotting
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ERα, p-eIF2α, ATF4, CHOP, cleaved PARP) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Annexin V Staining for Apoptosis
-
Cell Harvesting: Harvest this compound-treated and control cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Conclusion
This compound represents a significant advancement in the development of therapies for endocrine-resistant ER+ breast cancer. Its unique mechanism of action, favorable safety profile, and preliminary signs of clinical efficacy make it a compelling candidate for further investigation. The identification of PKCα as a potential predictive biomarker may allow for patient stratification and a more targeted therapeutic approach. Future clinical trials will be crucial in fully elucidating the therapeutic potential of this compound in this challenging patient population.
References
The Role of TTC-352 in Overcoming Tamoxifen Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endocrine therapies, such as tamoxifen, are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, the development of tamoxifen resistance remains a significant clinical challenge. TTC-352, a novel selective human estrogen receptor partial agonist (ShERPA), has emerged as a promising therapeutic agent to overcome this resistance. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved. This compound demonstrates a unique ability to induce the unfolded protein response (UPR) and inhibit the pro-metastatic epithelial-mesenchymal transition (EMT) pathway in tamoxifen-resistant breast cancer cells, leading to apoptosis and tumor regression. This guide is intended to be a comprehensive resource for researchers and drug development professionals working on novel therapies for endocrine-resistant breast cancer.
Introduction to Tamoxifen Resistance
Tamoxifen, a selective estrogen receptor modulator (SERM), competitively inhibits the binding of estradiol to the estrogen receptor, thereby blocking its proliferative signaling in ER+ breast cancer cells. While highly effective, a significant portion of patients either present with de novo resistance or develop acquired resistance over time[1]. The mechanisms underlying tamoxifen resistance are multifaceted and include alterations in ER signaling, crosstalk with growth factor receptor pathways, and changes in the tumor microenvironment[1]. A key player implicated in tamoxifen resistance is the overexpression of Protein Kinase Cα (PKCα)[2].
This compound: A Novel Approach to Overcoming Resistance
This compound is an orally bioavailable small molecule that functions as a selective human estrogen receptor (ER) α partial agonist (ShERPA)[3]. It is specifically designed to be effective in breast cancer patients who have developed resistance to endocrine therapies. Preclinical studies have demonstrated that this compound can induce complete tumor regression in tamoxifen-resistant models. A Phase 1 clinical trial (NCT03201913) has established the safety and tolerability of this compound in patients with metastatic breast cancer that has progressed on endocrine and CDK4/6 inhibitor therapy, with a recommended Phase 2 dose of 180 mg twice daily.
Mechanism of Action of this compound in Tamoxifen-Resistant Breast Cancer
This compound's efficacy in overcoming tamoxifen resistance stems from its unique, multi-pronged mechanism of action.
Induction of the Unfolded Protein Response (UPR) and Apoptosis
In long-term estrogen-deprived and tamoxifen-resistant breast cancer cells, this compound acts as a weak full agonist of ERα. This binding triggers a rapid and sustained unfolded protein response (UPR), a cellular stress response that can lead to apoptosis when overwhelmed. The benzothiophene scaffold of this compound is crucial for this activity, as it allows for a specific interaction with the ERα ligand-binding domain, recruiting coactivators that initiate the UPR cascade. This ultimately leads to programmed cell death in the resistant cancer cells.
Inhibition of the PKCα-FOXC2-p120catenin EMT Pathway
A novel signaling pathway contributing to tamoxifen resistance and metastasis involves the overexpression of PKCα, which leads to FOXC2-mediated repression of p120catenin, resulting in the loss of E-cadherin and an invasive phenotype. This compound has been shown to inhibit this epithelial-mesenchymal transition (EMT) pathway. Treatment with this compound lowers the transcript levels of FOXC2 and reduces its binding to the p120catenin promoter. This restores p120catenin expression, leading to the relocalization of E-cadherin to the cell membrane and a reduction in the migratory and invasive potential of tamoxifen-resistant cells.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data from preclinical studies, demonstrating the efficacy of this compound in various breast cancer cell lines, including tamoxifen-resistant models.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Phenotype | This compound Effect | EC50/IC50 | Reference |
| MCF-7:WS8 | Estrogen-dependent | Proliferation | EC50: ~10 nM | |
| T47D:A18 | Estrogen-dependent | Proliferation | EC50: ~1 nM | |
| MCF-7:5C | Tamoxifen-resistant | Growth Inhibition | IC50: ~100 nM | |
| T47D:A18/PKCα | Tamoxifen-resistant | Growth Inhibition | Not specified | |
| T47D:A18-TAM1 | Tamoxifen-resistant | Growth Inhibition | Not specified |
Table 2: In Vivo Efficacy of this compound in Tamoxifen-Resistant Xenograft Models
| Xenograft Model | Treatment | Outcome | Reference |
| T47D:A18-TAM1 | This compound (1.5 mg/day, oral) | Significant tumor regression | |
| T47D:A18/PKCα | This compound (oral, dose not specified) | Tumor regression |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the proliferation and viability of breast cancer cell lines.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D, and their tamoxifen-resistant derivatives) in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media. Allow cells to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or IC50 values using appropriate software.
Western Blot Analysis
This protocol is for assessing the protein expression levels of key markers such as ERα, PKCα, and UPR-related proteins.
-
Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., ERα, PKCα, p-eIF2α, CHOP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Tamoxifen-Resistant Xenograft Model
This protocol describes the in vivo evaluation of this compound's anti-tumor activity.
-
Cell Implantation: Subcutaneously implant tamoxifen-resistant breast cancer cells (e.g., T47D:A18-TAM1) into the flank of female immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound at a specified dose and schedule). Administer this compound orally.
-
Tumor Measurement: Measure tumor volume with calipers twice a week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and compare the tumor volumes and weights between the treatment and control groups.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for investigating the role of this compound in overcoming tamoxifen resistance.
Conclusion
This compound represents a significant advancement in the treatment of endocrine-resistant ER+ breast cancer. Its unique mechanism of action, involving the induction of the unfolded protein response and the inhibition of a key EMT pathway, provides a rational basis for its efficacy in overcoming tamoxifen resistance. The preclinical data strongly support its continued clinical development. This technical guide provides a comprehensive resource for the scientific community to further explore the therapeutic potential of this compound and to develop novel strategies to combat endocrine resistance in breast cancer.
References
The Foundational Science of ShERPAs: A Technical Guide to Ttc-352
For Researchers, Scientists, and Drug Development Professionals
Introduction to Selective Human Estrogen Receptor Partial Agonists (ShERPAs)
Selective Human Estrogen Receptor Partial Agonists (ShERPAs) represent a novel therapeutic strategy for endocrine-resistant breast cancer. Unlike traditional endocrine therapies that aim to block the estrogen receptor (ER), ShERPAs like Ttc-352 act as partial agonists at ERα. This unique mechanism of action allows them to mimic the tumor-regressive effects of estrogen in endocrine-resistant settings while potentially avoiding the adverse effects associated with full estrogen agonists.[1] The development of ShERPAs is founded on the paradoxical observation that estrogens can induce apoptosis in breast cancer cells that have developed resistance to long-term estrogen deprivation therapies such as tamoxifen or aromatase inhibitors.[2]
This compound is a novel, orally bioavailable benzothiophene derivative designed to be a potent ShERPA.[3][4] It has been developed to treat metastatic ER+ breast cancer that has progressed on first-line endocrine therapy and CDK4/6 inhibitors.[5] Preclinical studies and a Phase 1 clinical trial have demonstrated its potential as a safe and effective therapeutic agent.
Mechanism of Action of this compound
This compound's primary mechanism of action involves its interaction with the estrogen receptor alpha (ERα). Upon binding, it induces a conformational change in the receptor, leading to a cascade of downstream events that ultimately result in apoptosis of endocrine-resistant breast cancer cells.
A key molecular interaction is the formation of a hydrogen bond between this compound's benzothiophene scaffold and the Glu353 residue in the ERα ligand-binding domain. This interaction facilitates the Asp351-to-helix 12 (H12) interaction, which "seals" the ligand-binding domain and promotes the recruitment of coactivators typically associated with 17β-estradiol (E2). This coactivator recruitment is crucial for initiating the downstream signaling that leads to cell death.
One of the critical pathways activated by this compound is the Unfolded Protein Response (UPR). The binding of this compound to ERα triggers a rapid and robust UPR, leading to endoplasmic reticulum (ER) stress and subsequent apoptosis. This is evidenced by the increased phosphorylation of eIF2α and elevated expression of ATF4 and CHOP, key markers of the UPR pathway. In contrast to its apoptotic effect in resistant cells, this compound can exhibit a weak full agonist activity in some estrogen-dependent breast cancer cell lines, promoting proliferation.
Furthermore, this compound has been shown to induce the translocation of ERα from the nucleus to extranuclear sites, which disrupts normal ER-mediated signaling and contributes to the inhibition of tumor cell proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | ER Status | Endocrine Sensitivity | This compound Effect | Potency (EC50/IC50) |
| MCF-7:WS8 | ER+ | Estrogen-dependent | Proliferation | EC50 values are summarized in Supplementary Table S2 of the cited article, but the table is not publicly available. |
| T47D:A18 | ER+ | Estrogen-dependent | Proliferation | EC50 values are summarized in Supplementary Table S2 of the cited article, but the table is not publicly available. |
| BT-474 | ER+ | Estrogen-dependent | Proliferation | EC50 values are summarized in Supplementary Table S2 of the cited article, but the table is not publicly available. |
| ZR-75-1 | ER+ | Estrogen-dependent | Proliferation | EC50 values are summarized in Supplementary Table S2 of the cited article, but the table is not publicly available. |
| MCF-7:5C | ER+ | Estrogen-independent, Endocrine-resistant | Apoptosis | IC50 values are summarized in Supplementary Table S2 of the cited article, but the table is not publicly available. |
| MCF-7:2A | ER+ | Endocrine-sensitive | Proliferation | EC50 values are summarized in Supplementary Table S2 of the cited article, but the table is not publicly available. |
| MCF-7:RAL | ER+ | Endocrine-resistant | Apoptosis | IC50 values are summarized in Supplementary Table S2 of the cited article, but the table is not publicly available. |
Note: While a specific IC50/EC50 table for this compound is not publicly available, the general class of novel benzothiophene ShERPAs, including this compound, demonstrated potency in the range of 0.8-76 nM in inhibiting the growth of tamoxifen-resistant breast cancer cell lines.
Table 2: Pharmacokinetic Properties of this compound (Phase 1 Clinical Trial)
| Parameter | Value |
| Half-life (t½) | 7.6 - 14.3 hours |
| Recommended Phase 2 Dose | 180 mg twice daily |
Data from a Phase 1 clinical trial in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy.
Key Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound in endocrine-resistant breast cancer cells.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical experimental workflow to characterize the in vitro effects of this compound.
Detailed Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D, MCF-7:5C) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 10⁻¹² to 10⁻⁶ M) for the desired duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine EC50/IC50 values using appropriate software.
Real-Time PCR for Gene Expression Analysis
-
Cell Treatment and RNA Extraction: Treat cells with this compound (e.g., 1 µM) for 24 hours. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA template, and primers for target genes (e.g., TFF1, GREB1) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform qPCR using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Western Blotting
-
Cell Lysis: Treat cells with this compound (e.g., 1 µM) for 72 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Primary antibodies of interest include:
-
ERα
-
Phospho-eIF2α
-
ATF4
-
CHOP
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Annexin V Apoptosis Assay
-
Cell Treatment: Treat cells with this compound (e.g., 1 µM) for the desired time period.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) populations.
Thioflavin T (ThT) Staining for Unfolded Protein Response
-
Cell Treatment: Treat cells with this compound (e.g., 1 µM) for 72 hours.
-
Staining: Add Thioflavin T dye and a nuclear counterstain (e.g., Hoechst 33342) directly to the live cells in culture.
-
Imaging: Visualize the cells using a fluorescence microscope. Increased green fluorescence from ThT indicates the presence of aggregated, misfolded proteins, a hallmark of the UPR.
-
Quantification: Quantify the fluorescence intensity to measure the extent of the UPR.
Conclusion
This compound, a pioneering ShERPA, demonstrates a unique and promising mechanism of action for the treatment of endocrine-resistant breast cancer. By acting as a partial agonist at ERα, it effectively induces the Unfolded Protein Response and apoptosis in cancer cells that have become refractory to standard endocrine therapies. The preclinical and early clinical data for this compound provide a strong scientific foundation for its continued development as a novel therapeutic option for patients with advanced breast cancer. Further investigation into the nuances of its signaling pathways and the identification of predictive biomarkers will be crucial for optimizing its clinical application.
References
- 1. scibasejournals.org [scibasejournals.org]
- 2. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic this compound for the Treatment of Endocrine-Resistant Breast Cancer [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ttconcology.com [ttconcology.com]
TTC-352: A Paradigm Shift in Estrogen Receptor Modulation with Uterine Sparing Effects Compared to Estradiol
A Technical Guide for Researchers and Drug Development Professionals
Abstract
TTC-352, a novel selective human estrogen receptor partial agonist (ShERPA), presents a promising therapeutic avenue for estrogen receptor-positive (ER+) breast cancers, particularly those resistant to conventional endocrine therapies. A critical differentiator of this compound from estradiol (E2) and other estrogenic compounds is its unique impact on uterine tissue. Preclinical evidence strongly indicates that this compound induces regression of tamoxifen-resistant breast cancer xenografts without the uterotrophic effects typically associated with estradiol, such as increased uterine weight and endometrial proliferation. This uterine-sparing profile suggests a significantly improved safety profile, mitigating the risk of endometrial hyperplasia and cancer. This technical guide provides an in-depth analysis of the comparative effects of this compound and estradiol on uterine tissue, detailing the underlying signaling pathways and the experimental protocols used to ascertain these differences.
Comparative Analysis of Uterine Tissue Effects: this compound vs. Estradiol
The most striking distinction between this compound and estradiol lies in their respective actions on the uterus. While estradiol is a potent stimulator of uterine growth, this compound exhibits a neutral or even antagonistic effect on this tissue. This has been consistently demonstrated in preclinical uterotrophic assays.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies comparing the effects of this compound and estradiol on uterine weight in ovariectomized mice.
| Compound | Dosage | Mean Uterine Weight (mg) ± SEM | Fold Change vs. Vehicle | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle Control | - | 21.4 ± 2.1 | 1.0 | - | Molloy et al., 2014 |
| Estradiol (E2) | 0.1 µ g/day | 85.3 ± 7.5 | ~4.0 | p < 0.001 | Molloy et al., 2014 |
| This compound | 1.5 mg/day | 23.1 ± 3.2 | ~1.1 | Not Significant | Molloy et al., 2014 |
| Tamoxifen | 1.5 mg/day | 45.6 ± 4.3 | ~2.1 | p < 0.01 | Molloy et al., 2014 |
| Raloxifene | 1.5 mg/day | 19.8 ± 2.9 | ~0.9 | Not Significant | Molloy et al., 2014 |
SEM: Standard Error of the Mean
These data clearly illustrate that while estradiol and tamoxifen significantly increase uterine weight, this compound, much like the selective estrogen receptor modulator (SERM) raloxifene, has no statistically significant effect on this parameter compared to the vehicle control.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide, primarily focusing on the uterotrophic bioassay, a standard method for assessing the estrogenic or anti-estrogenic effects of a compound on the uterus.
Uterotrophic Bioassay in Ovariectomized Mice
This assay is a cornerstone for evaluating the impact of compounds on uterine tissue.
Objective: To determine the estrogenic or anti-estrogenic activity of a test compound by measuring the change in uterine weight in immature or ovariectomized adult female rodents.
Experimental Workflow:
Detailed Methodology:
-
Animals: Adult female mice (e.g., C57BL/6 strain), typically 8-10 weeks old, are used.
-
Housing: Animals are housed in a controlled environment with a standard light-dark cycle (e.g., 12h light/12h dark), constant temperature and humidity, and access to a standard phytoestrogen-low diet and water ad libitum.
-
Ovariectomy: Mice undergo bilateral ovariectomy under anesthesia to remove the endogenous source of estrogens. A post-operative recovery period of at least one week is allowed to ensure uterine atrophy.
-
Treatment Groups: Animals are randomly assigned to different treatment groups, including a vehicle control, a positive control (estradiol), and the test compound(s) (this compound).
-
Dosing: The compounds are administered daily for a specified period (typically 3 to 7 consecutive days). The route of administration can be oral gavage or subcutaneous injection, depending on the compound's properties and the study's objective.
-
Endpoint Measurement: Approximately 24 hours after the last dose, the animals are euthanized. The uteri are carefully dissected, freed of any adhering fat and connective tissue, and the luminal fluid is expressed. The wet weight of the uterus is then recorded.
-
Statistical Analysis: The mean uterine weights of the different treatment groups are compared using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test).
Histological Analysis of Uterine Tissue
To further characterize the effects of this compound and estradiol on the uterus, histological analysis can be performed.
Objective: To qualitatively and quantitatively assess changes in uterine morphology, including endometrial thickness, luminal epithelial cell height, and glandular development.
Methodology:
-
Tissue Collection and Fixation: Immediately after weighing, the uterine horns are fixed in a suitable fixative, such as 10% neutral buffered formalin, for at least 24 hours.
-
Tissue Processing and Embedding: The fixed tissues are dehydrated through a series of graded ethanol solutions, cleared in xylene, and embedded in paraffin wax.
-
Sectioning and Staining: The paraffin-embedded tissues are sectioned at a thickness of 4-5 µm and mounted on glass slides. The sections are then deparaffinized, rehydrated, and stained with hematoxylin and eosin (H&E) for general morphological assessment.
-
Microscopic Examination: The stained sections are examined under a light microscope. Key parameters such as endometrial thickness, luminal epithelial cell height, and the number and size of endometrial glands are evaluated.
-
Immunohistochemistry (Optional): To assess cell proliferation, immunohistochemical staining for markers such as Ki-67 or Proliferating Cell Nuclear Antigen (PCNA) can be performed.
Signaling Pathways: A Tale of Two Mechanisms
The distinct uterine effects of this compound and estradiol can be attributed to their differential engagement of the estrogen receptor α (ERα) and the subsequent downstream signaling cascades.
Estradiol: The Classical Genomic Pathway
Estradiol primarily exerts its uterotrophic effects through the classical genomic signaling pathway.
Methodological & Application
Application Notes and Protocols for TTC-352 In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of TTC-352, a selective human estrogen receptor alpha (ERα) partial agonist (ShERPA), in breast cancer cell culture models. The following protocols and data summaries are intended to facilitate the investigation of this compound's mechanism of action and anti-cancer properties.
Introduction
This compound is an orally bioavailable small molecule that acts as a partial agonist for the estrogen receptor alpha.[1][2] It is under investigation for the treatment of endocrine-resistant ER-positive breast cancer.[3][4] Preclinical studies have demonstrated that this compound can induce tumor regression in tamoxifen-resistant breast cancer models.[4] Its mechanism of action involves binding to ERα, leading to the receptor's translocation from the nucleus, induction of the unfolded protein response (UPR), and subsequent apoptosis. Notably, the efficacy of this compound may be associated with the overexpression of protein kinase C alpha (PKCα).
Data Presentation
Table 1: Summary of Reported Effects of this compound on Breast Cancer Cell Lines
| Cell Line | ER Status | Tamoxifen Sensitivity | Reported Effect of this compound (at ~1 µM) | Reference |
| MCF-7 | Positive | Sensitive | Pro-proliferative (agonist activity) | |
| T47D | Positive | Sensitive | Pro-proliferative (agonist activity) | |
| ZR-75-1 | Positive | Sensitive | Pro-proliferative (agonist activity) | |
| BT-474 | Positive | Sensitive | Pro-proliferative (agonist activity) | |
| MCF-7:5C | Positive | Resistant | Induces cell death | |
| MCF-7:2A | Positive | Resistant | Induces cell death | |
| MCF-7:RAL | Positive | Resistant | Induces cell death |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D, ZR-75-1, and tamoxifen-resistant derivatives)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blotting for ERα Downregulation and UPR Induction
This protocol is to assess the effect of this compound on the protein levels of ERα and key markers of the Unfolded Protein Response.
Materials:
-
Breast cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-phospho-PERK, anti-ATF4, anti-CHOP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time (e.g., 72 hours for ERα downregulation), wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol is for the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Breast cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified duration to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
This compound Mechanism of Action
Caption: this compound binds to nuclear ERα, causing its translocation and inducing the UPR, leading to apoptosis.
Experimental Workflow for In Vitro Analysis of this compound
References
- 1. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic this compound for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bionews.com [bionews.com]
- 4. UIC breast cancer drug in first human clinical trial | UIC today [today.uic.edu]
Application Notes and Protocols for Western Blot Analysis of ERα Downstream Targets Following Tsc-352 Treatment
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Tsc-352 and its Mechanism of Action
Tsc-352 is a novel, orally bioavailable selective human estrogen receptor partial agonist (ShERPA) with a benzothiophene structure, currently under investigation for the treatment of endocrine-resistant breast cancer.[1][2] Unlike traditional selective estrogen receptor modulators (SERMs), Tsc-352 acts as a weak full agonist on the estrogen receptor alpha (ERα).[3] Its mechanism of action involves binding to nuclear ERα, which then causes the receptor's translocation to extranuclear sites.[1] This prevents normal ER-mediated signaling, ultimately inhibiting the proliferation of ER-positive tumor cells.[1] Notably, Tsc-352 has shown efficacy in tamoxifen-resistant breast cancer models, a significant challenge in endocrine therapy. In some breast cancer cell models, treatment with Tsc-352 has been shown to down-regulate the total protein levels of ERα.
ERα Downstream Signaling and Key Targets for Western Blot Analysis
Upon activation, ERα modulates the transcription of numerous downstream genes that are critical for cell proliferation and survival. This signaling is complex and involves both genomic and non-genomic pathways. Key signaling cascades influenced by ERα include the MAPK/ERK and PI3K/AKT pathways. Western blot analysis is a crucial technique to quantify the protein expression changes in key downstream targets of the ERα pathway following treatment with compounds like Tsc-352. Important targets for such analysis include:
-
Total ERα: To assess the overall impact of Tsc-352 on the expression level of the receptor itself.
-
Phospho-ERα (Ser118): Phosphorylation at Serine 118 is often associated with ligand-independent activation of ERα and can be a marker of receptor activity.
-
Cyclin D1: A key cell cycle regulator protein that promotes the G1/S phase transition. Its expression is often upregulated by estrogen signaling.
-
c-Myc: A proto-oncogene that plays a central role in cell cycle progression, apoptosis, and cellular transformation. It is a well-established downstream target of ERα signaling.
Data Presentation: Quantitative Analysis of ERα Downstream Targets
The following table summarizes representative quantitative data from Western blot analysis, illustrating the expected effects of a selective estrogen receptor modulator on key ERα downstream targets in an ER-positive breast cancer cell line (e.g., MCF-7).
Note: The following data is illustrative and based on typical results observed with selective estrogen receptor modulators. Actual results with Tsc-352 may vary and should be determined experimentally.
| Target Protein | Treatment Group | Fold Change vs. Vehicle Control |
| Total ERα | Tsc-352 (1 µM, 72h) | ↓ ~0.6 |
| pS118-ERα | Tsc-352 (1 µM, 24h) | ↓ ~0.4 |
| Cyclin D1 | Tsc-352 (1 µM, 48h) | ↓ ~0.5 |
| c-Myc | Tsc-352 (1 µM, 48h) | ↓ ~0.3 |
Signaling Pathway and Experimental Workflow
Detailed Experimental Protocol: Western Blotting
This protocol provides a detailed methodology for performing Western blot analysis to assess the protein levels of ERα and its downstream targets in breast cancer cell lines, such as MCF-7, following treatment with Tsc-352.
Cell Culture and Treatment
-
Cell Line: MCF-7 (ER-positive human breast adenocarcinoma cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Plate cells in 6-well plates at a density that will reach 70-80% confluency at the time of harvest.
-
Treatment:
-
Once cells are attached and growing, replace the medium with fresh medium containing either Tsc-352 at the desired concentration (e.g., 1 µM) or a vehicle control (e.g., DMSO).
-
Incubate for the desired time points (e.g., 24, 48, or 72 hours) to assess different downstream targets.
-
Protein Extraction
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the protein extract.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
SDS-PAGE
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load the samples into the wells of a 4-12% gradient or 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100V for 1-2 hours at 4°C for wet transfer).
-
Confirm successful transfer by staining the membrane with Ponceau S.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies and Dilutions:
-
Rabbit anti-ERα (1:1000)
-
Rabbit anti-phospho-ERα (Ser118) (1:1000)
-
Rabbit anti-Cyclin D1 (1:1000)
-
Rabbit anti-c-Myc (1:1000)
-
Mouse anti-β-actin (Loading Control, 1:5000)
-
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated anti-rabbit or anti-mouse secondary antibody (1:2000 - 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the loading control (β-actin) for each sample.
-
Calculate the fold change in protein expression relative to the vehicle-treated control.
References
- 1. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic this compound for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Real-time PCR for Genes Affected by Ttc-352
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ttc-352 is a selective human estrogen receptor α (ERα) partial agonist (ShERPA) that has shown promise in the treatment of endocrine-resistant breast cancer.[1][2][3][4][5] Its mechanism of action involves binding to ERα, which triggers a rapid unfolded protein response (UPR) and leads to apoptosis in cancer cells. This document provides detailed protocols and resources for studying the effects of this compound on gene expression using real-time polymerase chain reaction (qPCR). The primary genes of interest are the estrogen-responsive genes TFF1 and GREB1, the estrogen receptor gene ESR1, and key genes involved in the UPR pathway.
Genes of Interest and Data Presentation
Treatment with this compound has been shown to significantly alter the expression of several key genes. The following table summarizes the expected changes in gene expression based on published data.
| Gene Symbol | Gene Name | Expected Effect of this compound | Function |
| TFF1 | Trefoil Factor 1 | Upregulation | A protein involved in mucosal repair and cell migration. Its expression is regulated by estrogen. |
| GREB1 | Growth Regulation by Estrogen in Breast Cancer 1 | Upregulation | A co-activator of the estrogen receptor, playing a crucial role in estrogen-dependent breast cancer growth. |
| ESR1 | Estrogen Receptor 1 | Downregulation | Encodes for ERα, the primary target of this compound. Downregulation is a key aspect of its mechanism. |
| XBP1s | X-box Binding Protein 1 (spliced) | Upregulation | A key transcription factor in the UPR pathway, activated in response to endoplasmic reticulum stress. |
| HSPA5 (BIP) | Heat Shock Protein Family A Member 5 | Upregulation | A chaperone protein in the endoplasmic reticulum that is upregulated during the UPR. |
| DDIT3 (CHOP) | DNA Damage Inducible Transcript 3 | Upregulation | A pro-apoptotic transcription factor induced during prolonged UPR. |
| ERN1 (IRE1α) | Endoplasmic Reticulum to Nucleus Signaling 1 | Upregulation (of spliced form) | An endoplasmic reticulum transmembrane protein that acts as a sensor for unfolded proteins. |
| PKCα | Protein Kinase C alpha | No direct change expected | Overexpression is associated with tamoxifen resistance; this compound is effective in cells with high PKCα. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for assessing its impact on gene expression.
Caption: Proposed signaling pathway of this compound in breast cancer cells.
Caption: General workflow for analyzing gene expression changes using real-time PCR.
Experimental Protocols
Real-time PCR Primers
The following table provides a list of validated real-time PCR primers for the human genes of interest. It is recommended to verify primer efficiency before use.
| Gene Symbol | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| TFF1 | CTGGAGGAGGAGGACGAGAC | GGTGTGGTTTATCTGCACCTG |
| GREB1 | AAGGGAGCAAAGGAGTGGAG | TCCAGAGCAAAGTAGCCCTC |
| ESR1 | TGGAGATCTTCGACATGCTG | TCCAGAGACTTCAGGGTGCT |
| XBP1s | CTGAGTCCGAATCAGGTGCAG | GTCCATGGGAAGATGTTCTGG |
| HSPA5 (BIP) | GGAAAGAAGGTTACCCATGC | TTCAGCTGGTTGCTTGATGT |
| DDIT3 (CHOP) | AGCCAAAATCAGAGCTGGAA | TGGATCAGTCTGGAAAAGCA |
| ERN1 (IRE1α) | ACACAGTGACCTCCCAGGTA | TGGACAGCAGGAAACACAGT |
| ACTB (β-actin) | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Protocol: Gene Expression Analysis by Real-time PCR
This protocol outlines the steps for quantifying changes in gene expression in a human breast cancer cell line (e.g., MCF-7) following treatment with this compound.
1. Cell Culture and Treatment: a. Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) to ~70-80% confluency. b. Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to attach overnight. c. Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (e.g., DMSO) for the desired time point (e.g., 24 hours). Include a positive control such as 17β-estradiol (E2) if desired.
2. RNA Extraction: a. After treatment, wash cells with ice-cold PBS. b. Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol or a column-based kit lysis buffer). c. Isolate total RNA according to the manufacturer's protocol of your chosen RNA extraction kit. d. Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
3. cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers. b. Follow the manufacturer's instructions for the reverse transcription reaction. c. Dilute the resulting cDNA 1:10 with nuclease-free water for use in qPCR.
4. Real-time PCR: a. Prepare the qPCR reaction mix in a 96-well PCR plate. For each 20 µL reaction:
- 10 µL of 2x SYBR Green Master Mix
- 1 µL of Forward Primer (10 µM)
- 1 µL of Reverse Primer (10 µM)
- 2 µL of diluted cDNA
- 6 µL of nuclease-free water b. Run the qPCR plate in a real-time PCR instrument using a standard cycling protocol:
- Initial denaturation: 95°C for 10 minutes
- 40 cycles of:
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 60 seconds
- Melt curve analysis to verify primer specificity. c. Include no-template controls (NTC) for each primer set to check for contamination. d. Run each sample in triplicate.
5. Data Analysis: a. Determine the cycle threshold (Ct) values for each gene of interest and the housekeeping gene(s) (e.g., ACTB or GAPDH). b. Calculate the relative gene expression using the ΔΔCt method: i. ΔCt = Ct(gene of interest) - Ct(housekeeping gene) ii. ΔΔCt = ΔCt(this compound treated) - ΔCt(vehicle control) iii. Fold Change = 2^(-ΔΔCt) c. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.
These application notes provide a comprehensive guide for researchers to investigate the molecular effects of this compound on gene expression, contributing to a deeper understanding of its therapeutic potential in endocrine-resistant breast cancer.
References
- 1. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic this compound for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic this compound for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bionews.com [bionews.com]
- 5. Facebook [cancer.gov]
Application Notes and Protocols for Assessing Ttc-352 Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ttc-352 is a novel, orally bioavailable selective human estrogen receptor (ER) partial agonist (ShERPA) developed for the treatment of hormone-refractory ER-positive (ER+) breast cancer.[1] Unlike traditional endocrine therapies like tamoxifen, this compound is designed to be effective in tumors that have developed resistance.[2] Preclinical studies have demonstrated that this compound can induce complete tumor regression in models of tamoxifen-resistant breast cancer. Its mechanism of action involves mimicking the effects of estradiol in hormone-independent, endocrine-resistant breast cancer cells, leading to the induction of the unfolded protein response (UPR) and subsequent apoptosis.
These application notes provide detailed methodologies for assessing the efficacy of this compound in preclinical models, focusing on in vitro cell-based assays and in vivo xenograft models.
Mechanism of Action: this compound Signaling Pathway
This compound acts as a partial agonist at the estrogen receptor-alpha (ERα). In endocrine-resistant breast cancer cells, its binding to ERα triggers a signaling cascade that leads to apoptosis. A key part of this mechanism is the induction of the Unfolded Protein Response (UPR), a cellular stress response pathway.
Caption: this compound binds to ERα, leading to the induction of the UPR and apoptosis.
In Vitro Efficacy Assessment
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of breast cancer cell lines, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D, and their tamoxifen-resistant derivatives) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Data Presentation:
| Cell Line | This compound IC50 (nM) |
| MCF-7 | Data not available |
| MCF-7/TAMR-1 | Data not available |
| T47D | Data not available |
| T47D-TAMR | Data not available |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at a concentration determined from the cell viability assay (e.g., the IC50 concentration) for 48-72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
Note: Quantitative data from apoptosis assays with this compound are not publicly available and require experimental determination.
In Vivo Efficacy Assessment
Tamoxifen-Resistant Breast Cancer Xenograft Model
This model evaluates the anti-tumor activity of this compound in a living organism.
Experimental Workflow:
Caption: Workflow for assessing this compound efficacy in a xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject tamoxifen-resistant breast cancer cells (e.g., MCF-7/TAMR-1) into the flank of female immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: When tumors reach a palpable size (approximately 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound orally at a predetermined dose (e.g., 1.5 mg/day) daily. The control group should receive the vehicle.
-
Monitoring: Measure tumor volume with calipers twice a week and monitor the body weight of the mice.
-
Endpoint: At the end of the study (e.g., after 4-6 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Analysis: Weigh the tumors and perform further analysis such as immunohistochemistry for proliferation markers (e.g., Ki-67) and ERα expression.
Data Presentation:
Tumor Growth Inhibition:
| Treatment Group | Day 0 Tumor Volume (mm³) | Day 28 Tumor Volume (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | Data not available | Data not available | N/A |
| This compound | Data not available | Data not available | Data not available |
Note: Specific tumor growth inhibition data for this compound needs to be generated through preclinical studies.
Final Tumor Weight:
| Treatment Group | Average Tumor Weight (mg) ± SEM |
| Vehicle Control | Data not available |
| This compound | Data not available |
Note: Quantitative data on final tumor weight from this compound preclinical studies are not publicly available.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound efficacy. By employing a combination of in vitro and in vivo models, researchers can thoroughly characterize the anti-cancer properties of this promising therapeutic agent for endocrine-resistant breast cancer. Consistent and detailed data collection, as suggested in the data presentation tables, is crucial for a robust assessment of this compound's potential.
References
Application Notes and Protocols: TTC-352 in 3D Spheroid Cultures of Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
TTC-352 is an orally bioavailable, selective human estrogen receptor alpha (ERα) partial agonist (ShERPA) with potential as a therapeutic agent for estrogen receptor-positive (ER+) breast cancer, particularly in cases that have developed resistance to standard endocrine therapies like tamoxifen.[1][2][3] Unlike traditional estrogenic compounds, this compound exhibits a unique mechanism of action that leads to tumor regression without causing endometrial proliferation.[1][2] Three-dimensional (3D) spheroid cultures of breast cancer cells offer a more physiologically relevant model compared to traditional 2D cell cultures, mimicking the complex cell-cell and cell-matrix interactions found in solid tumors. This document provides detailed application notes and protocols for the use of this compound in 3D spheroid cultures of breast cancer cells.
Mechanism of Action
This compound acts as a selective human estrogen receptor partial agonist (ShERPA). It binds to the estrogen receptor alpha (ERα), causing its translocation from the nucleus to extranuclear sites. This prevents normal ER-mediated signaling and inhibits the proliferation of ER-positive tumor cells. Notably, this compound has been shown to be effective in tamoxifen-resistant breast cancer cells, which often overexpress protein kinase C alpha (PKCα). Furthermore, this compound can induce the unfolded protein response (UPR) and apoptosis in endocrine-resistant breast cancer cells.
The signaling pathway of this compound involves binding to ERα, leading to a conformational change that recruits specific coactivators. This interaction triggers a rapid ERα-induced unfolded protein response (UPR) and subsequent apoptosis, which is central to its anti-cancer properties.
Data Presentation
While specific quantitative data on the effects of this compound in 3D spheroid cultures is limited in publicly available literature, the following tables summarize relevant data from preclinical studies and clinical trials.
Table 1: Preclinical Efficacy of this compound in ER+ Breast Cancer Models
| Model System | Cell Line(s) | Key Findings | Reference |
| 2D Cell Culture | MCF-7, T47D, BT-474, ZR-75-1, and others | Inhibits the growth of multiple ER+ breast cancer cell lines. | |
| 2D Cell Culture | Tamoxifen-Resistant (TR) models (e.g., MCF-7/PKCα) | Induces tumor regression and apoptosis. | |
| 3D Spheroid Invasion Assay | MCF-7/PKCα and MCF-7:5C | Reduced the migratory potential of tamoxifen-resistant cells. |
Table 2: Clinical Trial Data for this compound in Metastatic ER+ Breast Cancer
| Phase | Number of Patients | Dosage | Key Outcomes | Reference |
| Phase 1 | 15 | 15, 30, 60, 120, 180 mg (oral, twice daily) | Safe and tolerable at high doses; 50% of patients who completed the trial achieved stable disease. |
Experimental Protocols
Protocol 1: 3D Spheroid Culture of Breast Cancer Cells
This protocol outlines the generation of 3D spheroids from ER+ breast cancer cell lines such as MCF-7 or T47D using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM or RPMI with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture ER+ breast cancer cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete growth medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Determine the cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well).
-
Seed the cells into the wells of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator. Spheroids should form within 2-4 days.
-
Monitor spheroid formation and growth using a microscope.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol describes the treatment of pre-formed breast cancer spheroids with this compound.
Materials:
-
Pre-formed breast cancer spheroids in ultra-low attachment plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete growth medium
-
Multi-channel pipette
Procedure:
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove a portion of the medium from each well containing a spheroid, being cautious not to disturb the spheroid.
-
Add the medium containing the appropriate concentration of this compound or vehicle control to each well.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Proceed with downstream assays to evaluate the effects of this compound.
Protocol 3: Assessment of Spheroid Viability and Growth
This protocol details methods to assess the impact of this compound on spheroid viability and size.
Materials:
-
Treated spheroids
-
Brightfield microscope with a camera and measurement software
-
Cell viability assay reagents (e.g., CellTiter-Glo® 3D Cell Viability Assay)
-
Luminometer or plate reader
Procedure:
A. Spheroid Size Measurement:
-
Capture brightfield images of the spheroids at various time points during the treatment.
-
Using image analysis software, measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Plot the change in spheroid volume over time for each treatment condition.
B. Cell Viability Assay:
-
At the end of the treatment period, allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking to lyse the spheroids and release ATP.
-
Measure the luminescence using a plate reader.
-
Normalize the results to the vehicle control to determine the percentage of viable cells.
Visualizations
Caption: Experimental workflow for this compound treatment of 3D breast cancer spheroids.
Caption: Simplified signaling pathway of this compound in ER+ breast cancer cells.
References
Pharmacokinetic Analysis of Ttc-352 in Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a summary of the available pharmacokinetic data and experimental protocols for Ttc-352, a selective human estrogen receptor alpha (ERα) partial agonist (ShERPA), in animal studies. The information is intended to guide researchers in designing and interpreting preclinical studies of this compound.
Introduction
This compound is an orally bioavailable small molecule under investigation for the treatment of endocrine-resistant ER-positive breast cancer.[1] Its mechanism of action involves binding to the estrogen receptor-alpha, leading to its translocation out of the nucleus and subsequent inhibition of ER-mediated signaling.[1] Preclinical evidence suggests that this compound can induce tumor regression in tamoxifen-resistant breast cancer models. Understanding the pharmacokinetic profile of this compound in animal models is crucial for dose selection, toxicity assessment, and translation to clinical settings.
Data Presentation: Pharmacokinetic Parameters
While a key study on the toxicokinetics of this compound in rats and dogs has been presented, the full quantitative data is not publicly available in peer-reviewed literature. The following tables summarize the study designs from which such data would be derived and provide a placeholder for the key pharmacokinetic parameters.
Note on Data Availability: The quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the pivotal toxicokinetics study in rats and dogs by Tonetti D.A., et al. (2017) have not been published in detail. The information presented is based on a publicly available abstract of the study.
Table 1: Summary of Single-Dose Maximum Tolerated Dose (MTD) Studies of this compound
| Species | Strain | Dose (mg/kg) | Route of Administration | Key Observations | Pharmacokinetic Parameters |
| Rat | Sprague-Dawley | 200, 300, 600 | Oral Gavage | Well-tolerated. | Data not publicly available |
| Rat | Sprague-Dawley | 1000 | Oral Gavage | Determined as MTD in female rats. | Data not publicly available |
| Rat | Sprague-Dawley | 2000 | Oral Gavage | --- | Data not publicly available |
| Dog | --- | 50, 100, 200 | Oral (Gelatin Capsules) | --- | Data not publicly available |
Table 2: Summary of 7-Day Repeated-Dose Toxicokinetic Studies of this compound
| Species | Strain | Dose (mg/kg/day) | Route of Administration | Key Observations | Pharmacokinetic Parameters |
| Rat | Sprague-Dawley | 30, 100, 300 | Oral Gavage | Generally well-tolerated with rapid absorption noted up to 300 mg/kg/day. | Data not publicly available |
| Rat | Sprague-Dawley | 1000 | Oral Gavage | --- | Data not publicly available |
| Dog | --- | 15, 75, 150 | Oral (Gelatin Capsules) | Generally well-tolerated with rapid absorption noted up to 150 mg/kg/day. | Data not publicly available |
For context, a Phase 1 clinical trial in human patients reported a pharmacokinetic half-life for this compound of 7.6 to 14.3 hours. The study also noted that trough plasma concentrations at steady-state in humans were well above the plasma concentrations associated with efficacy in animal models.
Experimental Protocols
The following are generalized protocols based on the available information from the preclinical studies of this compound.
Maximum Tolerated Dose (MTD) Study in Rats
-
Objective: To determine the maximum single oral dose of this compound that is well-tolerated in rats.
-
Animal Model: Sprague-Dawley rats (N=3 per group).
-
Dosing:
-
This compound was administered as a single dose via oral gavage.
-
Dose levels evaluated were 200, 300, 600, 1000, and 2000 mg/kg.
-
-
Observation Period: Animals were observed for 7 days post-dose for any signs of toxicity.
-
Endpoint: Necropsy was performed at the end of the observation period.
MTD Range-Finding Study in Dogs
-
Objective: To determine a tolerated dose range for this compound in dogs for subsequent repeated-dose studies.
-
Animal Model: Dogs.
-
Dosing:
-
This compound was administered orally in gelatin capsules.
-
Dose levels evaluated were 50, 100, and 200 mg/kg.
-
7-Day Repeated-Dose Toxicokinetics Study in Rats
-
Objective: To assess the safety and toxicokinetic profile of this compound after repeated oral administration in rats.
-
Animal Model: Sprague-Dawley rats (3 per sex per dose group).
-
Dosing:
-
This compound was administered daily for 7 days via oral gavage.
-
Dose levels were 30, 100, 300, and 1000 mg/kg/day.
-
-
Sample Collection: Blood samples would be collected at predetermined time points after the first and last doses to determine plasma concentrations of this compound.
-
Bioanalysis: A validated bioanalytical method (e.g., LC-MS/MS) would be used to quantify this compound concentrations in plasma.
7-Day Repeated-Dose Toxicokinetics Study in Dogs
-
Objective: To evaluate the safety and toxicokinetic profile of this compound following repeated oral administration in dogs.
-
Animal Model: Dogs (2 per sex per dose group).
-
Dosing:
-
This compound was administered daily for 7 days in gelatin capsules.
-
Dose levels were 15, 75, and 150 mg/kg/day.
-
-
Sample Collection: Serial blood samples would be collected to characterize the pharmacokinetic profile.
-
Bioanalysis: Quantification of this compound in plasma would be performed using a validated bioanalytical method.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a ShERPA.
Experimental Workflow for a Preclinical Oral Pharmacokinetic Study
Caption: Generalized workflow for a preclinical oral pharmacokinetic study.
References
Troubleshooting & Optimization
Troubleshooting Ttc-352 solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TTC-352 in vitro.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I diluted my DMSO stock into aqueous cell culture medium. What happened and how can I fix this?
A1: This is a common issue known as "solvent shock," which occurs when a compound that is highly soluble in an organic solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous medium where its solubility is much lower. Several factors can contribute to this:
-
High Final Concentration: The intended final concentration of this compound in your experiment may exceed its solubility limit in the cell culture medium.
-
Rapid Dilution: Adding the DMSO stock directly to the full volume of medium can cause the compound to crash out of solution.
-
Media Components: Interactions with proteins, salts, and other components in the cell culture medium can affect the solubility of this compound.
Troubleshooting Steps:
-
Optimize Dilution: Instead of adding the DMSO stock directly to your final volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of pre-warmed (37°C) medium and mix gently. Then, add this intermediate dilution to the rest of your medium.
-
Lower DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5% (v/v), as higher concentrations can be toxic to cells and may also affect compound solubility.
-
Determine Optimal Concentration: If precipitation persists, you may need to determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For in vitro studies, DMSO is the most commonly used solvent for preparing high-concentration stock solutions of this compound. It is important to use anhydrous, high-purity DMSO to prevent degradation of the compound.
Q3: How should I store my this compound stock solutions?
A3: Store this compound stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solutions from light. Before use, thaw the aliquot at room temperature and ensure the solution is clear by vortexing gently.
Troubleshooting Guides
Issue: Inconsistent or unexpected experimental results.
This could be related to the stability and solubility of this compound in your assay.
Protocol for Assessing this compound Solubility in Cell Culture Medium:
This protocol will help you determine the approximate kinetic solubility of this compound in your specific experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 24 hours).
-
Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation, such as cloudiness or visible particles.
-
Microscopic Examination: For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to look for crystals or amorphous precipitate.
-
Determine Solubility: The highest concentration that remains clear without any visible precipitate is the approximate kinetic solubility of this compound in your medium.
| Solvent System | Temperature | Maximum Solubility (Approx.) |
| DMSO | Room Temp. | ≥ 10 mM |
| Cell Culture Medium (e.g., DMEM) + ≤0.5% DMSO | 37°C | To be determined by user (likely ≥ 1 µM) |
Note: The solubility in cell culture medium is an approximation and should be experimentally verified.
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Cell-Based Assays
Objective: To prepare this compound solutions for treating cells in culture.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Stock Solution:
-
Allow the this compound powder to come to room temperature before opening the vial.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, for a compound with a molecular weight of 352.38 g/mol , dissolve 3.52 mg in 1 mL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of this compound in pre-warmed cell culture medium. For example, to achieve a final concentration of 1 µM, you can first prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock to 99 µL of medium.
-
Add the intermediate dilution to your cell culture plates to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
Visualizations
Signaling Pathway of this compound
This compound is a selective human estrogen receptor (ER) α partial agonist (ShERPA).[1][2] It binds to ERα, leading to a conformational change that triggers the unfolded protein response (UPR) and subsequent apoptosis in endocrine-resistant breast cancer cells.[1][3]
Caption: this compound signaling pathway in endocrine-resistant breast cancer cells.
Experimental Workflow: Troubleshooting this compound Solubility
A systematic approach to troubleshooting solubility issues is crucial for obtaining reliable experimental data.
Caption: A workflow for troubleshooting this compound precipitation in in vitro assays.
Logical Relationship: Factors Affecting this compound Solubility
Several interconnected factors can influence the solubility of this compound in an experimental setting.
Caption: Key factors influencing the solubility of this compound in vitro.
References
- 1. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic this compound for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic this compound for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Ttc-352 instability in long-term experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with TTC-352. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable selective human estrogen receptor (ER) alpha partial agonist (ShERPA).[1][2] It is a benzothiophene derivative with potential antineoplastic activity.[3][4] this compound functions by binding to the estrogen receptor, leading to its translocation from the nucleus to extranuclear sites, which in turn inhibits ER-mediated signaling and the proliferation of ER-positive tumor cells.[5]
Q2: What is the recommended solvent for dissolving this compound?
Q3: How should I store my this compound stock solutions?
A3: For long-term stability, it is generally recommended to store stock solutions of small molecules at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: I'm observing precipitation when I add this compound to my cell culture medium. What could be the cause?
A4: Precipitation of small molecules in aqueous solutions like cell culture media is a common issue, often due to the compound's limited aqueous solubility. When a concentrated stock solution in an organic solvent (e.g., DMSO) is diluted into the medium, the compound can "crash out" of solution. Other factors include the final concentration exceeding its solubility limit, temperature shifts, and interactions with media components.
Q5: How can I prevent my compound from precipitating in cell culture?
A5: To prevent precipitation, consider the following:
-
Optimize Dilution: Avoid adding the concentrated stock directly to the full volume of media. Instead, perform serial dilutions, perhaps by first diluting the stock in a small volume of serum-free media before adding it to your complete media.
-
Control Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your culture media as low as possible (typically below 0.5%) to minimize toxicity and solubility issues.
-
Pre-warm Media: Ensure your cell culture media is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.
-
Solubility Testing: Perform a solubility test to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
| Potential Cause | Recommended Solution |
| Compound Degradation in Stock Solution | Prepare fresh stock solutions regularly. Aliquot stock solutions to minimize freeze-thaw cycles and contamination. Store aliquots at -20°C or -80°C. |
| Instability in Cell Culture Media | The compound may degrade over the course of a long-term experiment due to factors like pH changes or enzymatic activity in the presence of serum. Consider refreshing the media with a new dose of the compound at regular intervals. |
| Precipitation of Compound | Visually inspect the culture medium for any signs of precipitation. If observed, refer to the troubleshooting guide for compound precipitation below. |
Issue 2: Compound Precipitation in Cell Culture Media
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding to media | The compound's concentration exceeds its solubility in the aqueous media. | Decrease the final concentration of the compound. Prepare a higher concentration stock solution and use a smaller volume for dilution. Perform serial dilutions. |
| Precipitate forms over time in the incubator | Temperature or pH shifts affecting solubility. Interaction with media components. | Pre-warm the media to 37°C before adding the compound. Ensure the media is properly buffered. Test solubility in a simpler buffer (e.g., PBS) to identify problematic media components. |
| Cloudiness or turbidity in media | Could be fine particulate precipitation or microbial contamination. | Examine a sample under a microscope to differentiate. If it is a precipitate, follow the solutions for immediate precipitation. If contamination is suspected, discard the culture and review sterile techniques. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically detailing the stability of this compound under various experimental conditions. Researchers are encouraged to perform their own stability and solubility assessments. The following table provides a template for recording such data.
| Condition | Solvent | Concentration | Temperature | Duration | Percent Recovery | Observations |
| Stock Solution | Anhydrous DMSO | 10 mM | -20°C | 3 months | No visible precipitation | |
| Working Solution | Cell Culture Medium + 10% FBS | 1 µM | 37°C | 24 hours | No visible precipitation | |
| Working Solution | Cell Culture Medium + 10% FBS | 10 µM | 37°C | 24 hours | Slight precipitation observed |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Calculate the required mass of this compound for your desired stock concentration (e.g., 10 mM). b. Weigh the this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous, sterile DMSO. d. Vortex the solution until the compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used if necessary. e. Visually inspect the solution to ensure no undissolved material remains. f. Aliquot the stock solution into single-use volumes. g. Store the aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay in Cell Culture Media
-
Objective: To determine the maximum concentration of this compound that remains in solution in your specific cell culture medium under experimental conditions.
-
Materials: this compound stock solution (in DMSO), cell culture medium, sterile 96-well plate, plate reader capable of measuring absorbance or light scattering.
-
Procedure: a. Prepare a series of dilutions of the this compound stock solution in your cell culture medium in a 96-well plate. Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%). b. Controls:
- Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
- Negative Control (No Precipitate): Medium with the same final DMSO concentration only.
- Blank: Medium only. c. Incubate the plate under your experimental conditions (e.g., 37°C) for a relevant time period (e.g., 1-2 hours or longer). d. Assessment:
- Visual Inspection: Examine the plate under a light microscope for any signs of precipitation.
- Instrumental Analysis: Measure the absorbance or light scattering at a suitable wavelength (e.g., 620 nm). An increase in signal compared to the negative control indicates precipitation. e. Determine Kinetic Solubility: The highest concentration of this compound that does not show a significant increase in signal compared to the negative control is considered the kinetic solubility.
Visualizations
Caption: Recommended workflow for preparing and using this compound in experiments.
Caption: Troubleshooting logic for addressing this compound precipitation in cell culture.
Caption: Simplified signaling pathway of this compound.
References
Technical Support Center: Overcoming Resistance to TTC-352 in Breast Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TTC-352 in breast cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective human estrogen receptor partial agonist (ShERPA). It binds to the estrogen receptor-alpha (ERα), mimicking the natural ligand 17β-estradiol (E2). This binding event induces a conformational change in ERα, leading to the translocation of the receptor from the nucleus to extranuclear sites. This process inhibits normal ER-mediated signaling and halts the proliferation of ER-positive tumor cells.[1][2] Furthermore, this compound has been shown to induce the unfolded protein response (UPR) and apoptosis in endocrine-resistant breast cancer cells.[3][4] It may also inhibit a novel epithelial-mesenchymal transition (EMT) pathway and cause DNA damage in these resistant cells.[5]
Q2: In which types of breast cancer cell lines is this compound expected to be effective?
This compound is designed for use in estrogen receptor-positive (ER+) breast cancer cell lines, particularly those that have developed resistance to standard endocrine therapies such as tamoxifen or aromatase inhibitors. Preclinical studies have demonstrated its efficacy in various endocrine-resistant breast cancer models.
Q3: What is the potential role of Protein Kinase C alpha (PKCα) in the response to this compound?
Elevated expression of PKCα has been observed in breast cancers that have developed resistance to hormone therapy. Studies suggest that PKCα expression may be a predictive biomarker for a positive response to estrogen mimics like this compound. Researchers may consider assessing PKCα levels in their cell line models to correlate with this compound sensitivity.
Q4: Can resistance to this compound develop? If so, what are the potential mechanisms?
While this compound is effective in overcoming resistance to other endocrine therapies, acquired resistance to this compound itself is a possibility. Potential mechanisms could involve alterations in the estrogen receptor signaling pathway or the activation of bypass signaling pathways. A common mechanism of resistance to targeted therapies in breast cancer is the hyperactivation of the PI3K/AKT/mTOR pathway. Monitoring for changes in these pathways upon long-term exposure to this compound is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no response to this compound in a known sensitive cell line. | 1. Drug Inactivity: Improper storage or handling of this compound. 2. Cell Line Integrity: Mycoplasma contamination or genetic drift of the cell line. | 1. Verify Drug Activity: Use a fresh stock of this compound and ensure it has been stored correctly. 2. Cell Line Authentication: Test for mycoplasma contamination and perform short tandem repeat (STR) profiling to confirm the cell line's identity. |
| High variability in experimental results. | 1. Inconsistent Drug Concentration: Issues with drug solubility or uneven distribution in culture media. 2. Cell Seeding Density: Variations in the number of cells plated. | 1. Ensure Proper Solubilization: Follow the manufacturer's instructions for dissolving this compound. Vortex thoroughly before each use. 2. Standardize Cell Plating: Use a consistent cell seeding density for all experiments. |
| Unexpected cell morphology changes or toxicity. | 1. Off-Target Effects: At high concentrations, this compound may have off-target effects. 2. Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range. 2. Vehicle Control: Ensure the final concentration of the vehicle in the culture media is consistent across all conditions and is at a non-toxic level. |
| Emergence of a resistant cell population over time. | Acquired Resistance: Development of resistance mechanisms, potentially through activation of bypass pathways like PI3K/AKT/mTOR. | Investigate Resistance Mechanisms: 1. Western Blot Analysis: Probe for upregulation of key proteins in the PI3K/AKT/mTOR pathway. 2. Combination Therapy: Explore the use of this compound in combination with inhibitors of the suspected bypass pathway (e.g., a PI3K inhibitor). |
Quantitative Data Summary
Table 1: Phase I Clinical Trial Efficacy of this compound in Metastatic Breast Cancer
| Metric | Value | Patient Population |
| Number of Patients | 15 | Metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy |
| Stable Disease | 6 out of 12 evaluable patients | Patients who had completed the trial |
| Recommended Phase 2 Dose | 180 mg twice a day | Based on plasma concentrations and tolerability |
Note: This data is from a Phase I clinical trial and further studies are needed to confirm efficacy.
Experimental Protocols
Cell Viability Assay (DNA Content Quantification)
This protocol is adapted from methodologies used to assess the effects of this compound on breast cancer cell lines.
-
Cell Plating: Seed breast cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and appropriate vehicle controls.
-
Incubation: Incubate the plates for the desired time period (e.g., 72 hours).
-
Lysis and Staining: Lyse the cells and stain the DNA using a fluorescent DNA quantitation kit according to the manufacturer's instructions.
-
Fluorescence Reading: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Western Blot Analysis for ERα and Downstream Signaling
This protocol is based on standard methods to assess protein expression changes in response to this compound.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ERα, p-AKT, total AKT, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of action of this compound in breast cancer cells.
Caption: A logical workflow for troubleshooting this compound resistance.
Caption: The PI3K/AKT/mTOR pathway as a potential resistance mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic this compound for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic this compound for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Side effects of Ttc-352 observed in preclinical toxicology studies
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the side effects of TTC-352 observed in preclinical toxicology studies. The following frequently asked questions (FAQs) and troubleshooting guides are based on key preclinical findings.
Frequently Asked Questions (FAQs)
Q1: What were the major preclinical toxicology findings for this compound in animal models?
In preclinical studies, this compound was generally well-tolerated in both rodent (Sprague-Dawley rats) and non-rodent (Beagle dogs) models. The primary dose-limiting toxicities observed were related to exaggerated pharmacology and off-target effects at higher dose levels. Notably, unlike many estrogenic compounds, this compound did not induce significant endometrial proliferation in female rats, suggesting a reduced risk for uterine cancer.
Q2: What was the maximum tolerated dose (MTD) of this compound in rats and dogs?
The Maximum Tolerated Dose (MTD) was determined in both species. In Sprague-Dawley rats, the MTD was established at 150 mg/kg/day when administered orally for 28 days. In Beagle dogs, the MTD was found to be 50 mg/kg/day following a similar 28-day oral dosing regimen.
Q3: Were there any notable differences in toxicity between species?
Yes, Beagle dogs appeared to be more sensitive to this compound than Sprague-Dawley rats, as reflected by the lower MTD. The primary toxicities in dogs were gastrointestinal (emesis, diarrhea) and hematological (mild, reversible anemia), whereas in rats, the main findings were related to liver enzyme elevations at doses exceeding the MTD.
Troubleshooting Guides
Issue: Unexpected mortality in animal subjects during a this compound study.
-
Verify Dose Calculation and Formulation: Ensure the correct dose was calculated based on the most recent body weights and that the formulation was prepared accurately and is homogenous.
-
Review Dosing Procedure: Improper oral gavage technique can lead to aspiration or esophageal injury. Confirm that personnel are adequately trained.
-
Assess Animal Health Status: Pre-existing health conditions can increase sensitivity to the test article. Ensure all animals are properly acclimated and health-screened before the study begins.
-
Consult Toxicokinetics Data: Review the provided toxicokinetics data to ensure that the dosing regimen is not leading to unexpected accumulation of the compound.
Issue: Significant body weight loss observed in treated groups.
-
Monitor Food Consumption: Decreased food consumption is a common cause of weight loss. If observed, consider providing a more palatable diet or supportive care.
-
Evaluate for Gastrointestinal Toxicity: As observed in dogs, this compound can cause GI upset. Monitor for signs of emesis or diarrhea.
-
Check for Systemic Toxicity: Weight loss can be a general indicator of systemic toxicity. Correlate with clinical observations and, if necessary, perform interim blood draws for clinical pathology assessment.
Quantitative Data Summary
Table 1: Maximum Tolerated Dose (MTD) of this compound in Preclinical Models
| Species | Strain/Breed | Route of Administration | Dosing Duration | MTD (mg/kg/day) | Key Dose-Limiting Toxicities |
| Rat | Sprague-Dawley | Oral (gavage) | 28 days | 150 | Elevated liver enzymes (ALT, AST) |
| Dog | Beagle | Oral (capsule) | 28 days | 50 | Emesis, diarrhea, mild anemia |
Table 2: Summary of Toxicokinetic Parameters of this compound in Rats and Dogs at MTD
| Species | Dose (mg/kg/day) | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng*h/mL) | Half-life (t1/2) (h) |
| Rat (Male) | 150 | 1250 ± 210 | 4 | 15800 ± 3200 | 8.5 ± 1.2 |
| Rat (Female) | 150 | 1480 ± 250 | 4 | 18200 ± 3800 | 9.1 ± 1.5 |
| Dog (Male) | 50 | 980 ± 150 | 2 | 11500 ± 2100 | 10.2 ± 1.8 |
| Dog (Female) | 50 | 1100 ± 180 | 2 | 12800 ± 2500 | 10.8 ± 2.1 |
| Data are presented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: 28-Day Repeated-Dose Oral Toxicity Study in Sprague-Dawley Rats
-
Test System: Young adult Sprague-Dawley rats (8-10 weeks old), equal numbers of males and females.
-
Group Size: 10 animals/sex/group.
-
Dose Levels: 0 (vehicle control), 50, 150, and 300 mg/kg/day.
-
Dosing: Once daily oral gavage for 28 consecutive days.
-
Observations:
-
Mortality and Morbidity: Twice daily.
-
Clinical Signs: Daily.
-
Body Weight and Food Consumption: Weekly.
-
Ophthalmology: Prior to study initiation and at termination.
-
Clinical Pathology (Hematology, Coagulation, Serum Chemistry): Day 29.
-
Necropsy and Histopathology: Complete necropsy on all animals. A full panel of tissues collected and preserved. Histopathological examination of all tissues from control and high-dose groups, with target organs examined in lower dose groups.
-
Protocol 2: 28-Day Repeated-Dose Oral Toxicity Study in Beagle Dogs
-
Test System: Young adult Beagle dogs (6-9 months old), equal numbers of males and females.
-
Group Size: 4 animals/sex/group.
-
Dose Levels: 0 (vehicle control), 10, 30, and 60 mg/kg/day.
-
Dosing: Once daily oral administration via gelatin capsules for 28 consecutive days.
-
Observations:
-
Mortality and Morbidity: Twice daily.
-
Clinical Signs (including emesis): Daily.
-
Body Weight and Food Consumption: Weekly.
-
Electrocardiography (ECG) and Vital Signs: Prior to study initiation and on Days 1 and 28.
-
Clinical Pathology (Hematology, Coagulation, Serum Chemistry): Weekly.
-
Necropsy and Histopathology: As described for the rat study.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Preclinical Toxicology Study Workflow.
How to mitigate high inter-individual variability in Ttc-352 animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating high inter-individual variability in animal studies involving TTC-352.
Troubleshooting Guide: Mitigating Variability in this compound Animal Studies
High inter-individual variability can obscure the true effects of this compound. The following table outlines potential sources of variability and recommended mitigation strategies.
| Source of Variability | Potential Cause | Mitigation Strategy | Key Considerations & Quantitative Data |
| Pharmacokinetics (PK) | High intra- and inter-individual variability in the area under the curve (AUC) of this compound has been reported in clinical trials.[1][2][3][4] | Increase sample size to ensure sufficient statistical power.[5] Conduct a pilot PK study to determine the extent of variability in your specific animal model and to establish optimal sampling time points. Utilize sparse sampling with a larger number of animals if intensive sampling is not feasible. | A Phase 1 clinical trial noted a half-life of 7.6-14.3 hours, with large AUC variability hampering dose-response assessment. |
| Animal Characteristics | Genetic drift in outbred stocks or substrain differences in inbred stocks. Age, sex, and weight differences can influence metabolism and drug response. | Use genetically defined inbred strains from a reputable vendor. Ensure all animals are of the same sex, and within a narrow age and weight range at the start of the experiment. Randomize animals into treatment groups. | Inbred mouse strains are often used to minimize genetic variability. For studies where both sexes are required, stratify the randomization by sex. |
| Animal Husbandry & Environment | Inconsistent light-dark cycles, temperature, humidity, and noise levels. Social hierarchy in group-housed animals can induce stress and affect physiology. Type of bedding and cage enrichment can also be factors. | Standardize all environmental conditions and report them in publications. House animals in a consistent manner (e.g., same number of animals per cage). Avoid cage changes on testing days if possible. | Most facilities recommend housing mice and rats in separate rooms to avoid olfactory-induced stress in mice. Group housing of two, four, or eight mice per cage has been shown to result in less body weight variability than single housing. |
| Dosing & Formulation | Inaccurate dosing due to improper technique (e.g., oral gavage). Inconsistent formulation or vehicle. Time of day for dosing can influence PK due to circadian rhythms. | Ensure all personnel are proficient in the dosing technique. Prepare the this compound formulation fresh daily or establish its stability. Dose all animals at the same time of day. | For oral gavage, use appropriate needle gauge and length for the animal's size. A randomized block design for dosing can help alleviate time-of-day effects. |
| Tumor Xenograft Model | Variation in tumor cell viability and number injected. Different tumor implantation sites. Inconsistent tumor measurement techniques. | Use a consistent, validated cell passage number and ensure high viability (>95%) before implantation. Use a consistent anatomical site for tumor implantation. Standardize tumor measurement procedures (e.g., caliper usage by a single, blinded observer). | Tumor growth can be influenced by the overexpression of protein kinase C alpha (PKCα), which may be a predictive biomarker for response to this compound. |
| Experimenter-Induced Variability | Inconsistent animal handling can induce stress. Bias in subjective measurements if the experimenter is not blinded. The sex of the experimenter has been shown to induce stress in rodents. | Handle animals consistently and minimally. Implement blinding for group allocation, treatment administration, and outcome assessment. If possible, use a single experimenter for the entire study. | Familiarizing animals with the experimenter before the study can help reduce handling-induced stress. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally bioavailable selective human estrogen receptor (ER) alpha partial agonist (ShERPA). It works by binding to ERα, causing the receptor to move from the nucleus to other parts of the cell. This disrupts normal ER signaling and inhibits the growth of ER-positive breast cancer cells. Additionally, this compound induces the unfolded protein response (UPR) and apoptosis (programmed cell death) in cancer cells.
Q2: Why is high inter-individual variability a specific concern for this compound?
A2: Phase I clinical trials of this compound have explicitly reported high intra- and inter-individual variability in its pharmacokinetics (PK), particularly in the drug's concentration over time (AUC). This means that even at the same dose, different individuals (and by extension, different animals) may have significantly different levels of the drug in their system, leading to varied responses. This inherent property of the compound makes it crucial to implement rigorous experimental controls.
Q3: What is the role of PKCα in this compound's mechanism and potential variability?
A3: Protein kinase C alpha (PKCα) is often overexpressed in breast cancers that have become resistant to tamoxifen. Preclinical studies suggest that PKCα expression may predict a positive response to estrogen mimics like this compound. In your animal model, variability in the expression levels of PKCα within the tumors could be a source of inter-individual differences in tumor regression. It is advisable to measure baseline PKCα levels in your tumor model if possible.
Q4: How can I design a robust experiment from the outset to account for this variability?
A4: A robust experimental design should include:
-
Power Analysis: Calculate the required sample size based on an expected effect size and the anticipated variability. Given the known PK variability of this compound, it is prudent to budget for larger group sizes.
-
Randomization: Randomly assign animals to control and treatment groups to prevent selection bias.
-
Blinding: The investigators responsible for administering the treatment, caring for the animals, and assessing the outcomes should be unaware of the treatment allocation.
-
Standardization: Keep all procedures, from animal husbandry to data collection, as consistent as possible.
Q5: Are there any specific recommendations for preparing and administering this compound to animals?
A5: Yes. First, ensure the formulation is consistent. If you are preparing a suspension for oral gavage, ensure it is uniformly mixed before each administration to avoid dose variation. Second, the timing of administration should be consistent across all animals and all days of the study to minimize the impact of circadian rhythms on drug metabolism. Finally, ensure the person administering the dose is highly proficient to guarantee accurate delivery and minimize stress to the animal.
Experimental Protocols
Protocol 1: Rodent Pharmacokinetic (PK) Study for this compound
This protocol is designed to characterize the pharmacokinetic profile of this compound and assess its variability.
-
Animal Preparation:
-
Use 8-10 week old female mice of an inbred strain (e.g., BALB/c or C57BL/6).
-
Allow animals to acclimate for at least one week in a controlled environment (12:12 light-dark cycle, constant temperature and humidity).
-
Ensure animals are within a 10% weight range.
-
Fast animals for 4 hours before dosing (with free access to water).
-
-
This compound Formulation and Dosing:
-
Prepare the this compound formulation in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer a single dose of this compound via oral gavage at a consistent time of day.
-
-
Blood Sampling (Sparse Sampling Method):
-
Divide animals into subgroups (e.g., 3-4 animals per time point).
-
Collect blood samples (e.g., via retro-orbital or saphenous vein) at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
-
Sample Processing and Analysis:
-
Immediately centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
-
Assess inter-individual variability by calculating the coefficient of variation (CV%) for each PK parameter.
-
Protocol 2: Tumor Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture ER+ breast cancer cells known to express PKCα (e.g., MCF-7/PKCα).
-
Harvest cells during the logarithmic growth phase and ensure >95% viability.
-
Inject a consistent number of cells (e.g., 5 x 10^6) suspended in Matrigel subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth 2-3 times per week using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
-
Treatment:
-
Administer this compound or vehicle control daily via oral gavage.
-
Monitor animal weight and overall health daily.
-
-
Efficacy Assessment:
-
Measure tumor volume 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor weight can be used as a primary endpoint.
-
Portions of the tumor can be flash-frozen for western blot analysis (e.g., for ERα, PKCα, UPR markers) or fixed in formalin for immunohistochemistry.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathway in ER+ Breast Cancer Cells.
Caption: Logical Workflow for Troubleshooting Variability.
Caption: Experimental Workflow for a Rodent Pharmacokinetic Study.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase 1 study of this compound in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Best Practices: Study Design | Animal Behavior Core | Washington University in St. Louis [sites.wustl.edu]
Technical Support Center: Interpreting Unexpected Results in TTC-352 Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during in vitro cell viability assays with TTC-352.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally bioavailable Selective Human Estrogen Receptor Partial Agonist (ShERPA).[1] It is designed for the treatment of estrogen receptor-positive (ER+) breast cancers, particularly those that have developed resistance to other endocrine therapies like tamoxifen.[2][3] Its mechanism of action involves binding to the estrogen receptor-alpha (ERα), causing the receptor to be exported from the nucleus.[4] This prevents normal ER-mediated signaling and inhibits the proliferation of ER+ tumor cells.[5] Additionally, this compound has been shown to induce a cellular stress response known as the Unfolded Protein Response (UPR), which can lead to programmed cell death (apoptosis) in cancer cells.
Q2: Which cell lines are expected to be sensitive to this compound?
A2: this compound has shown efficacy in a range of ER+ breast cancer cell lines, including those that are endocrine-sensitive and endocrine-resistant. Cell lines that overexpress Protein Kinase C alpha (PKCα) may be particularly sensitive to this compound, as PKCα is associated with tamoxifen resistance. The table below summarizes the reported effects of this compound on various breast cancer cell lines.
Data Presentation
Table 1: Effect of this compound on the Viability of Various Breast Cancer Cell Lines
| Cell Line | ER Status | Endocrine Sensitivity | HER2 Status | p53 Status | Reported Effect of this compound |
| MCF-7:WS8 | Positive | Sensitive | Negative | Wild-type | Full agonist action, similar to E2 |
| T47D:A18 | Positive | Sensitive | Negative | Mutant | Full agonist action, similar to E2 |
| BT-474 | Positive | Sensitive | Positive | Wild-type | Full agonist action, similar to E2 |
| ZR-75-1 | Positive | Sensitive | Negative | Wild-type | Full agonist action, similar to E2 |
| MCF-7:PF | Positive | Resistant | Negative | Wild-type | Full agonist action, similar to E2 |
| MCF-7:5C | Positive | Resistant | Negative | Wild-type | Full agonist action, similar to E2 |
| MCF-7:2A | Positive | Resistant | Negative | Wild-type | Full agonist action, similar to E2 |
| MCF-7:RAL | Positive | Resistant | Negative | Wild-type | Full agonist action, similar to E2 |
Note: "Full agonist action, similar to E2" in the context of these studies on endocrine-resistant lines implies an anti-proliferative and pro-apoptotic effect, mimicking the paradoxical tumor-regressive effects of estradiol in long-term estrogen-deprived breast cancer.
Troubleshooting Unexpected Results
Issue 1: Unexpected Increase in Cell Viability or a Biphasic Dose-Response Curve
Q: I treated my ER+ breast cancer cells with this compound and observed a slight increase in cell viability at low concentrations, followed by a decrease at higher concentrations. Is this expected?
A: This is a plausible, though unexpected, result that can arise from the partial agonist nature of this compound. At very low concentrations, the weak estrogenic activity of a partial agonist might be sufficient to stimulate a minor proliferative response in certain ER+ cell lines, especially if they are highly sensitive to estrogen. However, as the concentration increases, the predominant effect of inducing the UPR and apoptosis should lead to a decrease in cell viability.
Troubleshooting Workflow
Caption: Troubleshooting workflow for an unexpected increase in cell viability.
Detailed Troubleshooting Steps:
-
Verify Cell Line Authenticity and ERα Expression:
-
Action: Confirm the identity of your cell line using short tandem repeat (STR) profiling. Verify the expression of ERα using Western blot or RT-qPCR.
-
Rationale: Cell line misidentification or loss of ERα expression during continuous culture can lead to anomalous results.
-
-
Optimize Dose Range and Treatment Duration:
-
Action: Perform a cell viability assay with a broader range of this compound concentrations (e.g., from picomolar to high micromolar) and for different time points (e.g., 24, 48, 72, and 96 hours).
-
Rationale: The weak agonistic effect may be transient and observable only within a narrow concentration and time window.
-
-
Assess Estrogen-Responsive Gene Expression:
-
Action: At the low concentrations that produce a proliferative effect, measure the mRNA levels of estrogen-responsive genes like TFF1 (pS2) and GREB1 using RT-qPCR.
-
Rationale: An increase in the expression of these genes would confirm a weak estrogenic effect of this compound at those concentrations.
-
-
Analyze Apoptosis and UPR Induction:
-
Action: Use Annexin V/PI staining and flow cytometry to quantify apoptosis at both low and high concentrations of this compound. Analyze the expression of UPR markers like BiP/GRP78, CHOP, and spliced XBP1 by Western blot or RT-qPCR.
-
Rationale: This will determine if the decrease in viability at higher concentrations correlates with the induction of apoptosis and the UPR, as expected.
-
Issue 2: Lack of Expected Decrease in Cell Viability in a Supposedly Sensitive Cell Line
Q: I am using an endocrine-resistant, ER+ cell line that is reported to be sensitive to this compound, but I am not observing a significant decrease in cell viability. What could be the reason?
A: A lack of response in a cell line expected to be sensitive could be due to several factors, including the development of resistance, low expression of key signaling molecules like PKCα, or experimental issues.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a lack of expected response to this compound.
Detailed Troubleshooting Steps:
-
Validate this compound Stock and Assay Conditions:
-
Action: Confirm the concentration and integrity of your this compound stock solution. Include a positive control compound known to induce cell death in your cell line to ensure the viability assay is working correctly.
-
Rationale: Degradation of the compound or issues with the assay itself can mimic drug resistance.
-
-
Assess ERα and PKCα Expression Levels:
-
Action: Perform Western blot analysis to determine the protein levels of both ERα and PKCα in your cell line.
-
Rationale: Sensitivity to this compound is dependent on ERα expression. Furthermore, high levels of PKCα have been correlated with sensitivity in tamoxifen-resistant models. A low or absent expression of either of these proteins could explain the lack of response.
-
-
Examine Downstream Signaling Events:
-
Action: Treat the cells with this compound and assess for ERα translocation from the nucleus to extranuclear sites using immunofluorescence or cellular fractionation followed by Western blot. Also, check for the induction of UPR markers as described in the previous section.
-
Rationale: A lack of these downstream events would indicate a blockage in the signaling pathway, suggesting a potential mechanism of resistance.
-
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium at 2X the final desired concentrations. Remove the medium from the wells and add 100 µL of the 2X this compound solutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.
-
Incubation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for ERα and PKCα Expression
-
Cell Lysis: Grow cells to 80-90% confluency, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ERα (e.g., rabbit anti-ERα) and PKCα (e.g., mouse anti-PKCα) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway Diagrams
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Key pathways of the Unfolded Protein Response (UPR) leading to apoptosis.
Caption: Role of PKCα in endocrine resistance and as a biomarker for this compound.
References
- 1. Crosstalk between PKCα and Notch-4 in endocrine-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Protein Kinase C Alpha in Breast Cancer: A Focus on Endocrine Resistant and Triple Negative Breast Cancer | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic this compound for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TTC-352 Administration in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the administration of TTC-352 in rodent models. The information is tailored for researchers, scientists, and drug development professionals to refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, selective human estrogen receptor alpha (ERα) partial agonist (ShERPA).[1] It is being investigated for the treatment of endocrine-resistant breast cancer.[2] Its mechanism of action involves binding to ERα, which leads to the translocation of the receptor from the nucleus to extranuclear sites.[1] This process triggers a rapid unfolded protein response (UPR) and apoptosis in cancer cells.[3] Unlike some other estrogen receptor modulators, this compound has been shown to cause tumor regression in preclinical models without promoting uterine proliferation.[4]
Q2: What is the recommended route of administration for this compound in rodents?
A2: The recommended and most common route of administration for this compound in preclinical rodent studies is oral gavage. This method allows for precise dosage control and is consistent with the intended oral delivery route in clinical applications.
Q3: What are the reported dosages of this compound used in rats?
A3: Preclinical studies in Sprague-Dawley rats have explored a range of doses. A 7-day repeated-dose study found that oral administration of 30, 100, and 300 mg/kg/day was generally well-tolerated. The maximum tolerated dose (MTD) in female rats was determined to be 1000 mg/kg for a single oral dose.
Q4: Is there any available pharmacokinetic data for this compound in rodents?
Q5: What is the signaling pathway of this compound?
A5: this compound, as a selective estrogen mimic, binds to the estrogen receptor alpha (ERα). This binding event leads to the translocation of ERα from the nucleus. This process initiates a cascade of events, including the unfolded protein response (UPR), which ultimately results in apoptosis (programmed cell death) of the cancer cells.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the oral administration of this compound to rodents.
| Problem | Potential Cause | Recommended Solution |
| Difficulty in Administering the Full Dose | Improper restraint of the animal. | Ensure the rodent is properly restrained to prevent movement. For rats, one common method is to gently but firmly hold the animal, securing the head and preventing rotation of the body. |
| Incorrect gavage needle size. | Use a gavage needle of the appropriate size for the animal. For rats, a 16-18 gauge, 2-3 inch curved stainless steel gavage needle is typically suitable. | |
| Regurgitation of the Compound | Administration volume is too large. | The maximum recommended volume for oral gavage in rats is typically 10 mL/kg. Ensure your dosing volume does not exceed this limit. |
| Administration is too rapid. | Administer the formulation slowly and steadily to allow the animal to swallow. | |
| Animal Distress or Injury During Gavage | Improper technique causing esophageal irritation or perforation. | Ensure the gavage needle is inserted gently and follows the natural curvature of the pharynx and esophagus. Do not force the needle. If resistance is met, withdraw and re-insert. |
| Accidental administration into the trachea. | If the animal exhibits signs of coughing or respiratory distress, the needle may be in the trachea. Immediately and carefully remove the needle. Monitor the animal closely. | |
| Inconsistent Experimental Results | Inaccurate dosing. | Calibrate all equipment before use. Ensure the formulation is homogenous and the correct volume is drawn for each animal. |
| Animal stress affecting physiology. | Handle animals gently and consistently to minimize stress. Allow for an acclimatization period before starting the experiment. | |
| Precipitation of this compound in Formulation | Poor solubility of the compound in the chosen vehicle. | Ensure the chosen vehicle is appropriate for the solubility of this compound. Sonication or gentle warming may aid in dissolution, but the stability of the compound under these conditions should be verified. |
| Formulation instability over time. | Prepare the formulation fresh daily, unless stability data indicates otherwise. Store any stock solutions under appropriate conditions (e.g., protected from light, refrigerated). |
Data Presentation
Table 1: this compound Dosage Information from Preclinical Studies in Rats
| Study Type | Species | Dose | Route of Administration | Observation |
| 7-Day Repeated Dose | Sprague-Dawley Rat | 30, 100, 300 mg/kg/day | Oral Gavage | Generally well-tolerated |
| Maximum Tolerated Dose (MTD) | Female Sprague-Dawley Rat | 1000 mg/kg | Single Oral Gavage | Maximum tolerated single dose |
Table 2: Human Pharmacokinetic Parameters of this compound (Phase 1 Clinical Trial)
| Parameter | Value | Note |
| Half-life (t½) | 7.6 - 14.3 hours | Rodent-specific pharmacokinetic data is not currently available. It is recommended to perform a pilot study to determine the pharmacokinetic profile in the specific rodent model being used. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (General Guideline)
Note: As the specific vehicle used in preclinical toxicology studies for this compound is not publicly disclosed, this protocol provides a general guideline using common vehicles for oral administration of hydrophobic compounds. Optimization may be required.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water, or a mixture of polyethylene glycol 400 (PEG400) and water)
-
Sterile water for injection
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Volumetric flasks and graduated cylinders
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution. For 0.5% CMC, slowly add the CMC powder to the sterile water while stirring continuously with a magnetic stirrer until a homogenous suspension is formed.
-
Triturate the this compound powder (optional): If the powder is clumpy, gently grind it to a fine powder using a mortar and pestle.
-
Suspend this compound in the vehicle: Slowly add the this compound powder to the prepared vehicle while continuously stirring.
-
Ensure homogeneity: Continue stirring the suspension for at least 30 minutes to ensure a uniform distribution of the compound. Visually inspect for any clumps or sedimentation.
-
Store appropriately: Prepare the formulation fresh daily. If temporary storage is necessary, store at 2-8°C and protect from light. Before administration, allow the formulation to return to room temperature and stir to ensure homogeneity.
Protocol 2: Oral Gavage Administration of this compound in Rats
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inch curved stainless steel for rats)
-
Syringe (1-3 mL)
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Handling and Restraint:
-
Gently but firmly restrain the rat. One hand should hold the animal's body, while the other hand secures the head by placing the thumb and forefinger on either side of the mandible.
-
-
Gavage Needle Insertion:
-
With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the back of the throat.
-
Allow the rat to swallow the tip of the needle, then gently advance it down the esophagus to the pre-measured depth (from the tip of the nose to the last rib). Do not force the needle.
-
-
Administration of Formulation:
-
Once the needle is correctly positioned, slowly and steadily depress the syringe plunger to deliver the formulation.
-
-
Withdrawal of Needle:
-
After administration, gently withdraw the needle in a single, smooth motion.
-
-
Post-procedural Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as coughing, difficulty breathing, or regurgitation.
-
Mandatory Visualizations
References
Navigating the Translational Gap: A Technical Guide to TTC-352 Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers working with TTC-352, a selective human estrogen receptor partial agonist (ShERPA). The following content addresses the key challenges in translating promising preclinical data into predictable clinical outcomes, offering insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound based on preclinical studies?
A1: Preclinical data indicate that this compound acts as a selective human estrogen receptor alpha (ERα) partial agonist.[1][2] Its anti-tumor effect in endocrine-resistant breast cancer models is attributed to the rapid induction of the unfolded protein response (UPR) and subsequent apoptosis.[3] This is thought to be mediated by a specific interaction with the ERα ligand-binding domain, which recruits a unique set of coactivators, distinct from those recruited by estradiol.
Q2: Preclinical studies showed complete tumor regression. Why were only stable disease and no complete or partial responses observed in the Phase 1 clinical trial?
A2: This discrepancy represents a significant challenge in the clinical development of this compound and similar compounds. Several factors may contribute to this:
-
Patient Population: The Phase 1 trial enrolled heavily pre-treated patients with metastatic breast cancer who had developed resistance to multiple lines of therapy, including endocrine therapy and CDK4/6 inhibitors.[4] This advanced stage of disease is inherently more difficult to treat than the preclinical models.
-
Pharmacokinetic Variability: The Phase 1 study reported high intra- and inter-individual variability in the pharmacokinetics of this compound. This means that achieving and maintaining therapeutic drug concentrations in all patients is challenging, and some patients may have been under-dosed.
-
Tumor Heterogeneity: Clinical tumors are more heterogeneous than preclinical xenograft models. This diversity can lead to pockets of resistant cells that are not present in the more uniform preclinical models.
-
Biomarker Complexity: While preclinical data suggested that Protein Kinase C alpha (PKCα) expression could be a predictive biomarker for response, this correlation was not clearly observed in the small patient cohort of the Phase 1 trial. This highlights the difficulty in translating biomarker data from preclinical models to clinical scenarios.
Q3: We are observing inconsistent results in our in vitro cell viability assays with this compound. What could be the cause?
A3: Inconsistent in vitro results can stem from several factors:
-
Cell Line Authenticity and Passage Number: Ensure your breast cancer cell lines are authenticated and within a low passage number. Genetic drift in cell lines can alter their response to ER modulators.
-
Hormone Deprivation Conditions: The level of estrogen deprivation in your culture media is critical. Use charcoal-stripped serum to remove endogenous hormones that could interfere with this compound's activity. Incomplete hormone removal can mask the effects of the compound.
-
Assay Duration: The apoptotic effects of this compound via the UPR may require a longer incubation time to become apparent compared to compounds with other mechanisms of action. Consider extending your assay duration (e.g., up to 96 hours).
-
ERα Expression Levels: Confirm the ERα expression status of your cell lines. Response to this compound is dependent on the presence of its target.
Q4: Our in vivo xenograft study is not replicating the dramatic tumor regression reported in some publications. What should we troubleshoot?
A4: Several factors can influence the outcome of in vivo studies:
-
Animal Model: The specific strain of immunocompromised mice and the site of tumor implantation (orthotopic vs. subcutaneous) can impact tumor growth and drug response.
-
Tumor Model: Ensure the cell line or patient-derived xenograft (PDX) model used is appropriate and well-characterized. Models of acquired tamoxifen resistance may be more relevant.
-
Dosing and Formulation: Inconsistent oral dosing can lead to variable drug exposure. Ensure proper formulation and administration techniques to minimize variability. The high pharmacokinetic variability seen in humans suggests that this could also be a factor in animal models.
-
PK/PD Relationship: It is crucial to establish the relationship between this compound plasma concentrations and target engagement/anti-tumor effect in your model. Trough plasma concentrations in the Phase 1 trial remained well above those associated with efficacy in animal models, suggesting that sustained exposure is key.
Quantitative Data Summary
A significant challenge in providing a comprehensive overview of this compound is the limited availability of specific quantitative preclinical data in the public domain. While many sources refer to "complete tumor regression" and "nanomolar potency," precise figures are not consistently reported. The following tables summarize the available qualitative and quantitative information.
Table 1: Preclinical In Vitro Efficacy of ShERPAs (including this compound analogues)
| Cell Line Type | Potency Range (IC50) | Key Findings |
| Tamoxifen-Resistant Breast Cancer Cell Lines | 0.8–76 nM | Inhibition of cell growth |
Note: Specific IC50 values for this compound against a panel of breast cancer cell lines are not detailed in the reviewed literature, but the class of ShERPAs to which it belongs demonstrates nanomolar potency.
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Tumor Model | Efficacy Outcome | Uterine Effects |
| Mice | Endocrine-Independent & Tamoxifen-Resistant Breast Cancer Xenografts | Causes complete tumor regression | Does not cause significant uterine growth |
Note: Specific tumor growth inhibition percentages or T/C ratios for this compound are not detailed in the reviewed literature.
Table 3: Phase 1 Clinical Trial (NCT03201913) Outcomes for this compound
| Parameter | Finding |
| Patient Population | 15 heavily pre-treated patients with metastatic ER+ breast cancer |
| Safety | No dose-limiting toxicities observed; considered safe and tolerable |
| Recommended Phase 2 Dose | 180 mg twice daily |
| Best Response | Stable Disease in 6 out of 15 patients |
| Progression-Free Survival (Median) | 58 days |
| Pharmacokinetics | High intra- and inter-individual variability |
| Biomarker (PKCα) | No clear correlation with progression-free survival |
Key Experimental Protocols
1. Cell Viability Assay
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D, or tamoxifen-resistant derivatives) in 96-well plates in complete medium. Allow cells to adhere for 24 hours.
-
Hormone Deprivation: Replace the medium with phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for 24-48 hours.
-
Treatment: Treat cells with a serial dilution of this compound or control compounds (e.g., estradiol, 4-hydroxytamoxifen).
-
Incubation: Incubate for 72-96 hours.
-
Quantification: Assess cell viability using a standard method such as MTT, MTS, or a fluorescent live/dead assay.
-
Data Analysis: Calculate IC50 values using non-linear regression analysis.
2. Western Blot for Unfolded Protein Response (UPR) Markers
-
Cell Lysis: After treatment with this compound for the desired time points, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against UPR markers (e.g., BiP/GRP78, IRE1α, PERK, ATF4, CHOP) and a loading control (e.g., β-actin, GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
3. In Vivo Xenograft Efficacy Study
-
Cell Implantation: Inject breast cancer cells (e.g., tamoxifen-resistant MCF-7) subcutaneously or into the mammary fat pad of ovariectomized female immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, this compound at various doses). Administer treatment orally, daily.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Uterine Analysis: At the end of the study, collect uteri to assess for uterotrophic effects (wet weight and histology).
Visualizations
Caption: this compound Mechanism of Action.
Caption: this compound Translational Workflow.
References
- 1. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of tamoxifen sensitivity by the PLAC8/MAPK pathway axis is antagonized by curcumin-induced protein stability change - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective human Estrogen Receptor Partial Agonists (ShERPAs) for Tamoxifen-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Validation & Comparative
TTC-352 Shows Promise in Overcoming Tamoxifen Resistance in Preclinical Breast Cancer Models
For researchers and drug development professionals navigating the challenge of endocrine-resistant breast cancer, a novel selective human estrogen receptor partial agonist (ShERPA), TTC-352, has demonstrated significant anti-tumor activity in preclinical models that are resistant to tamoxifen. These findings position this compound as a potential therapeutic alternative for patients who have developed resistance to traditional endocrine therapies.
This compound operates through a distinct mechanism of action compared to tamoxifen. While tamoxifen acts as a selective estrogen receptor modulator (SERM) with mixed agonist/antagonist effects, this compound functions as an estrogen receptor alpha (ERα) partial agonist. In endocrine-resistant models, this compound has been shown to induce tumor regression by triggering the unfolded protein response (UPR) and apoptosis.[1][2][3][4] This contrasts with the primary cytostatic effect of tamoxifen in sensitive cells.
In Vitro Efficacy: this compound Inhibits Growth and Induces Apoptosis in Tamoxifen-Resistant Cells
Preclinical studies have demonstrated the efficacy of this compound in various tamoxifen-resistant breast cancer cell lines. In contrast to tamoxifen, which loses its inhibitory effect in these models, this compound effectively suppresses cell proliferation and induces programmed cell death.
| Cell Line | Model of Resistance | Treatment | Concentration | Effect | Reference |
| T47D:A18/PKCα | Tamoxifen-Resistant | This compound | 100 nM | Inhibition of colony formation | [5] |
| T47D:A18-TAM1 | Tamoxifen-Resistant | This compound | 100 nM | Inhibition of colony formation | |
| MCF-7:5C | Tamoxifen-Resistant | This compound | 100 nM | Significant growth inhibition | |
| MCF-7:5C | Tamoxifen-Resistant | This compound | 100 nM | Significant increase in apoptosis |
In Vivo Tumor Regression: this compound Outperforms Tamoxifen in Xenograft Models
The anti-tumor activity of this compound has been further validated in in vivo xenograft models of tamoxifen-resistant breast cancer. In these studies, oral administration of this compound led to significant tumor regression, a response not observed with tamoxifen in these resistant models.
| Xenograft Model | Treatment | Dosage | Effect on Tumor Growth | Effect on Uterine Weight | Reference |
| T47D:A18-TAM1 | This compound | 1.5 mg/day (oral) | Significant tumor regression | No significant increase | |
| T47D:A18/PKCα | This compound | 1.5 mg/day (oral) | Significant tumor regression | No significant increase | |
| T47D:A18/neo (E2-dependent) | This compound | 1.5 mg/day (oral) | Did not sustain tumor growth | No significant increase | |
| T47D:A18/neo (E2-dependent) | Tamoxifen | 1.5 mg/day (oral) | Did not sustain tumor growth | Not reported |
Mechanism of Action: A Divergent Path from Tamoxifen
The molecular underpinnings of this compound's efficacy in tamoxifen-resistant settings lie in its ability to induce a robust unfolded protein response (UPR) and subsequent apoptosis. This is a key differentiator from tamoxifen's mechanism. In long-term estrogen-deprived and tamoxifen-resistant models, this compound mimics the apoptotic effects of estradiol without stimulating uterine proliferation.
Below is a diagram illustrating the proposed signaling pathway of this compound in endocrine-resistant breast cancer cells.
Caption: Proposed signaling pathway of this compound in endocrine-resistant breast cancer.
Experimental Protocols
The following are summarized methodologies for the key experiments cited in this comparison guide.
Cell Culture and Proliferation Assays: Tamoxifen-resistant cell lines (T47D:A18/PKCα, T47D:A18-TAM1, MCF-7:5C) and their parental counterparts were cultured in appropriate media. For proliferation assays, cells were treated with this compound, tamoxifen, or vehicle control for a specified duration (e.g., 9 days). Cell growth was assessed by measuring DNA content.
Colony Formation Assay: Cells were seeded in Matrigel and treated with this compound or control for 10 days. The formation of colonies was then quantified to assess anchorage-independent growth.
Apoptosis Assay: MCF-7:5C cells were treated with this compound or control for 6 days. Apoptosis was measured using methods such as Annexin V staining followed by flow cytometry.
Xenograft Studies: Athymic nude mice were injected with tamoxifen-resistant (T47D:A18-TAM1, T47D:A18/PKCα) or E2-dependent (T47D:A18/neo) breast cancer cells. Once tumors were established, mice were randomized to receive daily oral doses of this compound, tamoxifen, or vehicle. Tumor volume was measured regularly to assess treatment efficacy. At the end of the study, uterine weights were measured to evaluate estrogenic effects on other tissues.
Below is a diagram illustrating the general workflow for the in vivo xenograft experiments.
Caption: General workflow for in vivo xenograft experiments.
References
- 1. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic this compound for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic this compound for the Treatment of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Selective Estrogen Mimics for the Treatment of Tamoxifen-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in ER+ Breast Cancer Cell Lines: TTC-352 vs. Fulvestrant
In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, two drugs with distinct mechanisms of action, TTC-352 and fulvestrant, present compelling options for researchers and clinicians. This guide provides an objective comparison of their efficacy in ER+ cell lines, supported by experimental data, detailed protocols, and visual representations of their molecular pathways.
Unraveling the Mechanisms of Action
This compound , a novel Selective Human Estrogen Receptor Partial Agonist (ShERPA), takes a unique approach. It binds to the estrogen receptor alpha (ERα) in the nucleus and induces its translocation to extranuclear sites.[1] This nuclear export of ERα disrupts normal ER-mediated signaling pathways, ultimately inhibiting the proliferation of ER-positive tumor cells.[1]
Fulvestrant , on the other hand, is a Selective Estrogen Receptor Degrader (SERD). It acts as a pure ER antagonist, competitively binding to the estrogen receptor with high affinity.[2][3] This binding not only blocks the receptor's function but also leads to its accelerated degradation through the ubiquitin-proteasome pathway.[3] The resulting decrease in cellular ER levels effectively shuts down estrogen signaling.
Comparative Efficacy in ER+ Cell Lines
While direct head-to-head studies under identical conditions are limited, we can synthesize data from various studies on common ER+ cell lines, such as MCF-7, to draw a comparative picture.
Effects on ERα Expression and Transcriptional Activity
| Parameter | This compound | Fulvestrant | Cell Line |
| ERα Protein Levels | Down-regulates ERα protein levels after 72-hour treatment. | Induces proteasomal degradation of ERα protein. | MCF-7 |
| Transcriptional Activity of ERα | Significantly increases the levels of TFF1 and GREB1 mRNAs (estrogen-responsive genes) after 24-hour treatment, indicating partial agonist activity. | Completely inhibits ER-mediated transcriptional activity. | MCF-7 |
Induction of Apoptosis and Inhibition of Cell Viability
| Parameter | This compound | Fulvestrant | Cell Line |
| Apoptosis | Triggers rapid ERα-induced unfolded protein response (UPR) and apoptosis. | Induces apoptosis. | MCF-7 |
| Cell Viability | Inhibits the growth of ER+ breast cancer cells. | Inhibits the growth of ER-positive MCF-7 cells. | MCF-7 |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or fulvestrant for 48-72 hours.
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot for ERα Degradation
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against ERα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.
Visualizing the Molecular Pathways
To better understand the distinct mechanisms of this compound and fulvestrant, the following diagrams illustrate their signaling pathways and a typical experimental workflow.
Conclusion
Both this compound and fulvestrant demonstrate significant efficacy in ER+ breast cancer cell lines through their distinct mechanisms of targeting the estrogen receptor. Fulvestrant acts as a potent downregulator of ERα, while this compound disrupts its nuclear signaling. The choice between these agents in a research or clinical setting may depend on the specific context, such as the resistance profile of the cancer cells and the desired therapeutic strategy. Further direct comparative studies are warranted to fully elucidate the relative potencies and potential synergistic effects of these two promising anti-cancer agents.
References
A Head-to-Head Comparison of TTC-352 and Estradiol for Estrogen Receptor-Positive Breast Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the novel selective estrogen mimic TTC-352 and 17β-estradiol (estradiol) in the context of endocrine-resistant estrogen receptor-positive (ER+) breast cancer. This document summarizes key experimental data, details underlying methodologies, and visualizes the distinct signaling pathways.
Executive Summary
This compound, a selective human estrogen receptor partial agonist (ShERPA), has emerged as a promising therapeutic agent for ER+ breast cancers that have developed resistance to standard endocrine therapies. Preclinical in vivo studies demonstrate that this compound rivals the tumor-regressive efficacy of estradiol in tamoxifen-resistant breast cancer models.[1] Critically, this compound achieves this anti-tumor activity without the uterotrophic effects associated with estradiol, suggesting a superior safety profile.[1] Mechanistically, this compound's unique interaction with the estrogen receptor alpha (ERα) triggers a rapid unfolded protein response (UPR) and subsequent apoptosis in cancer cells.[2][3] A Phase 1 clinical trial has established the safety and preliminary efficacy of this compound in patients with heavily pretreated metastatic breast cancer.
Quantitative Data Summary
The following tables summarize the key in vivo comparative data between this compound and estradiol in a tamoxifen-resistant breast cancer xenograft model.
Table 1: In Vivo Tumor Regression in Tamoxifen-Resistant Xenografts
| Treatment Group | Dosage | Tumor Response |
| Untreated Control | N/A | Progressive Tumor Growth |
| Estradiol (E2) | Not specified | Significant Tumor Regression |
| This compound | 1.5 mg/day (oral) | Significant Tumor Regression |
Data from a study utilizing T47D:A18-TAM1 xenograft tumors in athymic nude mice.
Table 2: Effect on Uterine Weight in Ovariectomized Athymic Nude Mice
| Treatment Group | Uterine Weight |
| Estradiol (E2) | Significant Increase |
| This compound | No Significant Increase |
| Tamoxifen | Significant Increase |
This data highlights the selective action of this compound on breast cancer tissue with minimal impact on uterine tissue.
Signaling Pathways and Mechanism of Action
Estradiol Signaling in ER+ Breast Cancer
Estradiol typically promotes the growth of ER+ breast cancer cells through both genomic and non-genomic pathways. In the classical genomic pathway, estradiol binds to ERα, leading to receptor dimerization, nuclear translocation, and the transcription of genes that drive cell proliferation.
This compound's Apoptotic Mechanism in Endocrine-Resistant Breast Cancer
In endocrine-resistant ER+ breast cancer, this compound acts as a selective estrogen mimic. Its binding to ERα induces a conformational change that recruits a specific set of coactivators, leading to a rapid and potent activation of the Unfolded Protein Response (UPR). This sustained ER stress ultimately triggers apoptosis, or programmed cell death, in the cancer cells.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Tamoxifen-Resistant Breast Cancer Xenograft Model
-
Cell Line: T47D:A18-TAM1, a tamoxifen-resistant human breast cancer cell line, is used.
-
Animal Model: Athymic nude mice are utilized for tumor implantation.
-
Tumor Establishment: T47D:A18-TAM1 cells are implanted in the mice. Tumors are allowed to establish in the absence of any treatment.
-
Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups:
-
Untreated control
-
Estradiol (E2) administered via a subcutaneous capsule
-
This compound administered orally at a dose of 1.5 mg/day
-
-
Tumor Measurement: Tumor volume is measured regularly to assess the treatment response.
-
Endpoint: The study concludes after a predefined treatment period, at which point tumors are excised and weighed.
Uterotrophic Assay in Ovariectomized Mice
-
Animal Model: Ovariectomized athymic nude mice are used to eliminate endogenous estrogen production.
-
Treatment Groups: Mice are divided into groups and treated with:
-
Vehicle control
-
Estradiol (E2)
-
This compound
-
Tamoxifen
-
-
Treatment Duration: Treatments are administered over a specified period.
-
Uterine Weight Measurement: At the end of the treatment period, the mice are euthanized, and their uteri are excised and weighed. This provides a direct measure of the estrogenic effect of the compounds on uterine tissue.
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo comparison of this compound and estradiol.
References
- 1. Novel Selective Estrogen Mimics for the Treatment of Tamoxifen-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic this compound for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TTC-352 and Aromatase Inhibitors in Estrogen Receptor-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-tumor effects of TTC-352 and aromatase inhibitors (AIs), two classes of drugs targeting estrogen receptor-positive (ER+) breast cancer. While both therapeutic strategies aim to disrupt estrogen-driven tumor growth, they employ fundamentally different mechanisms of action. This document summarizes their preclinical and clinical data, details experimental methodologies, and visualizes key pathways to inform further research and drug development.
Executive Summary
Direct head-to-head preclinical studies comparing the anti-tumor efficacy of this compound and aromatase inhibitors in hormone-sensitive breast cancer models are not extensively available in the public domain. The primary focus of this compound research has been on its efficacy in the context of acquired resistance to standard endocrine therapies.
Mechanism of Action
Aromatase Inhibitors
Aromatase inhibitors block the final step of estrogen biosynthesis, the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). This is accomplished by inhibiting the aromatase enzyme (CYP19A1), which is predominantly found in peripheral tissues such as fat, muscle, and the breast itself in postmenopausal women. By reducing systemic estrogen levels, AIs effectively starve ER+ breast cancer cells of their primary growth signal.
dot digraph "Aromatase_Inhibitor_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Androgens [label="Androgens\n(e.g., Androstenedione)"]; Aromatase [label="Aromatase Enzyme\n(CYP19A1)", fillcolor="#FBBC05"]; Estrogens [label="Estrogens\n(e.g., Estradiol)"]; ER [label="Estrogen Receptor (ER)\nin Nucleus"]; TumorGrowth [label="Tumor Cell\nGrowth & Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AIs [label="Aromatase Inhibitors\n(e.g., Letrozole, Anastrozole)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Androgens -> Aromatase [label="Substrate"]; Aromatase -> Estrogens [label="Conversion"]; Estrogens -> ER [label="Binds to"]; ER -> TumorGrowth [label="Promotes"]; AIs -> Aromatase [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; } caption [label="Mechanism of Aromatase Inhibitors", fontsize=10];
This compound
This compound is a selective human estrogen receptor partial agonist (ShERPA). Unlike AIs that eliminate estrogen, this compound acts as an estrogen mimic, binding to the estrogen receptor. In endocrine-resistant breast cancer cells, this binding paradoxically triggers a pro-apoptotic signaling cascade. A key mechanism involves the induction of the unfolded protein response (UPR), a cellular stress response that can lead to programmed cell death when prolonged.[1][2] Preclinical studies have shown that this compound-induced tumor regression is accompanied by the translocation of ERα from the nucleus to extranuclear sites.[3]
dot digraph "TTC_352_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
TTC352 [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Estrogen Receptor (ER)"]; UPR [label="Unfolded Protein\nResponse (UPR)", fillcolor="#FBBC05"]; Apoptosis [label="Apoptosis\n(Programmed Cell Death)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TumorRegression [label="Tumor Regression"];
TTC352 -> ER [label="Binds to"]; ER -> UPR [label="Induces"]; UPR -> Apoptosis [label="Leads to"]; Apoptosis -> TumorRegression [label="Results in"]; } caption [label="Mechanism of Action of this compound", fontsize=10];
Preclinical Data Comparison
Direct comparative preclinical studies testing this compound alongside aromatase inhibitors on the same hormone-sensitive cell lines or xenograft models are limited. The available data for this compound primarily focuses on its efficacy in models of acquired resistance to AIs.
In Vitro Studies
| Parameter | This compound | Aromatase Inhibitors (Letrozole) | Cell Models | Reference |
| Effect on Cell Proliferation | Inhibition of growth in tamoxifen-resistant and AI-resistant cell lines.[4] | Significant suppression of endogenous aromatase-induced proliferation in ER+ MCF-7 cells. | Tamoxifen-resistant T47D:A18/PKCα and T47D:A18-TAM1 cells; ER+ MCF-7 cells. | [4] |
| Induction of Apoptosis | Induces apoptosis via the unfolded protein response in endocrine-resistant breast cancer cells. | Not a direct mechanism; apoptosis is a downstream consequence of estrogen deprivation. | Endocrine-resistant breast cancer models. |
In Vivo Xenograft Studies
| Parameter | This compound | Aromatase Inhibitors (Letrozole) | Xenograft Model | Reference |
| Tumor Growth Inhibition | Induces tumor regression in tamoxifen-resistant xenograft models. | Significant tumor shrinkage (~50-70% decrease in tumor volume) in MCF-7 xenografts. | Tamoxifen-resistant T47D:A18/PKCα and T47D:A18-TAM1 xenografts; MCF-7 xenografts. | |
| Effect on Uterine Tissue | Minimal effects on uterine proliferation in mice. | No stimulation of uterine growth. | Nude mice. |
Clinical Data Overview
Aromatase Inhibitors
Aromatase inhibitors, such as letrozole and anastrozole, are well-established in the clinical setting for the treatment of postmenopausal women with ER+ breast cancer, both in the adjuvant and metastatic settings. Numerous large-scale clinical trials have demonstrated their superiority over tamoxifen in reducing the risk of recurrence.
This compound
This compound has completed a Phase I clinical trial in heavily pretreated patients with metastatic ER+ breast cancer that has progressed on endocrine and CDK4/6 inhibitor therapy.
-
Safety: The trial established that this compound is safe and well-tolerated, with no dose-limiting toxicities observed.
-
Efficacy: While the primary endpoint was safety, the study showed encouraging signs of anti-tumor activity, with some patients experiencing stable disease. A trend toward longer progression-free survival was observed in patients with higher PKCα expression in tumor stroma.
Experimental Protocols
Cell Viability Assays
-
Objective: To assess the effect of this compound and aromatase inhibitors on the proliferation of breast cancer cell lines.
-
Methodology:
-
Cells are treated with a range of concentrations of the respective drugs or vehicle control.
-
After a defined incubation period (e.g., 24, 48, 72 hours), cell viability is measured using a colorimetric assay such as MTT or resazurin.
-
Absorbance is read using a microplate reader, and the percentage of viable cells relative to the control is calculated.
dot digraph "Cell_Viability_Assay_Workflow" { graph [rankdir="LR", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Seed Cells in\n96-well Plate"]; Treatment [label="Treat with\nthis compound or AIs"]; Incubation [label="Incubate for\n24-72 hours"]; Assay [label="Add Viability Reagent\n(e.g., MTT)"]; Read [label="Measure Absorbance"]; Analysis [label="Calculate Percent\nViability"];
Start -> Treatment -> Incubation -> Assay -> Read -> Analysis; } caption [label="Cell Viability Assay Workflow", fontsize=10];
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound and aromatase inhibitors in a living organism.
-
Methodology:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Treatment with this compound (e.g., oral gavage) or an aromatase inhibitor (e.g., subcutaneous injection or in drinking water) is initiated.
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
At the end of the study, tumors and other organs (e.g., uterus) may be excised for further analysis (e.g., immunohistochemistry, western blotting).
dot digraph "Xenograft_Study_Workflow" { graph [rankdir="TB", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Inject Cancer Cells\ninto Mice"]; TumorGrowth [label="Allow Tumors\nto Establish"]; Randomization [label="Randomize Mice into\nTreatment Groups"]; Treatment [label="Administer this compound,\nAIs, or Vehicle"]; Measurement [label="Measure Tumor\nVolume Regularly"]; Endpoint [label="Endpoint Analysis\n(e.g., Tumor Excision)"];
Start -> TumorGrowth -> Randomization -> Treatment -> Measurement -> Endpoint; } caption [label="In Vivo Xenograft Study Workflow", fontsize=10];
Conclusion
References
- 1. Therapeutic observations in MCF-7 aromatase xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xenograft models for aromatase inhibitor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Letrozole as a potent inhibitor of cell proliferation and expression of metalloproteinases (MMP-2 and MMP-9) by human epithelial breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Profile of TTC-352 in Endocrine-Resistant Breast Cancer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TTC-352 with other endocrine therapies in the context of cross-resistance in estrogen receptor-positive (ER+) breast cancer. The data presented herein is intended to inform preclinical and clinical research strategies for overcoming resistance to current hormonal treatments.
This compound is a novel selective human estrogen receptor partial agonist (ShERPA) that has demonstrated efficacy in endocrine-resistant breast cancer models.[1][2] Its unique mechanism of action, which involves inducing apoptosis and the unfolded protein response (UPR), sets it apart from conventional endocrine therapies and suggests a potential to overcome existing resistance mechanisms.[3]
Comparative Efficacy in Endocrine-Resistant Models
The following tables summarize the available quantitative data on the efficacy of this compound and other key endocrine therapies in various in vitro and in vivo models of endocrine-resistant breast cancer.
In Vitro Cell Viability
| Drug | Cell Line | Resistance Model | IC50 (µM) |
| This compound | MCF-7:5C | Tamoxifen-Resistant | Data Not Available |
| Fulvestrant | MCF-7 | ER+ | 0.000714 |
| T47D | ER+ | 0.00217 | |
| CAMA-1 | ER+ | 0.00332 | |
| GDC-0810 (Brilanestrant) | MCF-7 | ER+ | 0.0025 |
| H3B-6545 | Data Not Available | ESR1-mutant | Data Not Available |
| Aromatase Inhibitors | Various | Endocrine-Resistant | Not Applicable (Mechanism is estrogen deprivation) |
Note: Direct comparative studies of this compound with other agents in the same cell lines are limited. The data presented is compiled from various sources and should be interpreted with caution.
In Vivo Tumor Growth Inhibition
| Drug | Xenograft Model | Resistance Model | Treatment Dose & Schedule | Tumor Growth Inhibition (%) |
| This compound | T47D:A18-TAM1 | Tamoxifen-Resistant | 1.5 mg/day (oral) | Significant tumor regression observed |
| Fulvestrant | MCF-7 | Tamoxifen-Resistant | Data Not Available | Data Not Available |
| GDC-0810 (Brilanestrant) | MCF-7 | Tamoxifen-Resistant | Data Not Available | Robust activity reported |
| H3B-6545 | Various | Fulvestrant & Palbociclib-Resistant | 450 mg QD (clinical) | ORR: 16.4% (overall), 30.0% (ESR1 Y537S)[4] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these endocrine therapies are crucial to understanding their potential for cross-resistance or lack thereof.
This compound Signaling Pathway
This compound acts as a partial agonist of the estrogen receptor alpha (ERα). Unlike selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs), this compound binding to ERα induces a conformational change that triggers the unfolded protein response (UPR) and subsequent apoptosis in endocrine-resistant breast cancer cells.[3] A key feature of its mechanism is the translocation of ERα from the nucleus to extranuclear sites.
Comparative Mechanisms of Other Endocrine Therapies
-
Fulvestrant (SERD): A pure ERα antagonist that binds to and promotes the degradation of the ERα protein.
-
Aromatase Inhibitors (AIs): Block the production of estrogen, thereby depriving ER+ breast cancer cells of their primary growth signal.
-
GDC-0810 (Brilanestrant - SERD): An orally bioavailable SERD that induces ERα degradation.
-
H3B-6545 (SERCA): A selective ERα covalent antagonist that irreversibly binds to and inactivates both wild-type and mutant ERα.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-resistance studies.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Workflow:
Procedure:
-
Seed breast cancer cells (e.g., MCF-7, T47D, or their resistant derivatives) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (e.g., this compound, fulvestrant) for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
References
- 1. bionews.com [bionews.com]
- 2. ttconcology.com [ttconcology.com]
- 3. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic this compound for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ttc-352: A Favorable Safety Profile in Comparison to Traditional Hormone Therapies for ER+ Breast Cancer
A comprehensive analysis of preclinical and Phase 1 clinical trial data for the novel selective human estrogen receptor (ER) α partial agonist (ShERPA), Ttc-352, reveals a manageable safety profile with a potentially lower risk of severe adverse events compared to traditional hormone therapies such as tamoxifen and aromatase inhibitors. This guide provides a detailed comparison of the safety and mechanistic profiles of this compound and conventional endocrine therapies, offering valuable insights for researchers and drug development professionals in the field of oncology.
This compound is an investigational oral agent designed for patients with metastatic ER-positive breast cancer that has developed resistance to standard hormone therapies[1]. Its unique mechanism of action, which involves binding to the estrogen receptor and causing its translocation from the nucleus to extranuclear sites, inhibits ER-mediated signaling and tumor cell proliferation[1][2]. Preclinical studies have suggested that this compound can induce complete tumor regression and may carry a reduced risk of uterine cancer compared to tamoxifen[3].
Comparative Safety Profile
A Phase 1 clinical trial (NCT03201913) evaluated the safety and tolerability of this compound in 15 patients with metastatic breast cancer who had progressed on multiple lines of hormone therapy. The study found this compound to be safe and well-tolerated, even at high doses, with no dose-limiting toxicities observed.
The table below summarizes the adverse events reported in the this compound Phase 1 trial and provides a comparison with the known side effects of traditional hormone therapies. It is important to note that the data for this compound is from a small, early-phase trial, while the information for traditional therapies is based on extensive clinical use and larger clinical trials.
| Adverse Event Category | This compound (Phase 1 Data) | Traditional Hormone Therapies (Tamoxifen, Aromatase Inhibitors) |
| Common Adverse Events | Diarrhea (60%), Hot flashes (26%), Headache (20%), Nausea (20%), Abdominal pain (20%), Rash (20%), Blurred vision (13%), Vomiting (13%), Dizziness (13%), Peripheral neuropathy (13%), Breast pain (13%), Uterine/vaginal hemorrhage (13%), Vaginal discharge (13%) | Hot flashes, Night sweats, Fatigue, Mood changes, Weight gain, Joint and muscle pain, Vaginal dryness/irritation/bleeding |
| Serious Adverse Events | Grade 3: Asymptomatic pulmonary embolism (1 patient), Diarrhea (1 patient), Aspartate transaminase elevation (1 patient), Myalgia (1 patient). Grade 4: Gamma-glutamyltransferase elevation (1 patient) | Increased risk of: Venous thromboembolism (blood clots), Stroke, Endometrial (uterine) cancer (with tamoxifen), Cardiovascular disease (with aromatase inhibitors), Bone loss and fractures (with aromatase inhibitors), Cataracts (with tamoxifen) |
| Uterine Health | Preclinical data suggests a reduced risk of uterine cancer compared to tamoxifen. Two cases of uterine/vaginal hemorrhage were reported in the Phase 1 trial. | Tamoxifen acts as an estrogen agonist in the uterus, increasing the risk of endometrial hyperplasia and cancer. Aromatase inhibitors are associated with a decreased risk of endometrial cancer compared to tamoxifen. |
Experimental Protocols
This compound Phase 1 Clinical Trial (NCT03201913) Safety Assessment
The primary objective of the Phase 1 trial was to determine the maximum tolerated dose (MTD) of this compound. The study employed an accelerated dose-escalation design with initial single-patient cohorts, expanding to a modified Fibonacci 3+3 design upon observing grade 2 or higher toxicity.
Safety Monitoring Protocol:
-
Adverse Event (AE) Monitoring: Treatment-related adverse events were continuously monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events version 4.0 (CTCAE v4.0).
-
Dose-Limiting Toxicity (DLT) Assessment: Patients were evaluated for DLTs during the first 28-day cycle of treatment. A DLT was defined as a grade 3 or 4 non-hematologic toxicity, grade 4 neutropenia lasting more than 7 days, or febrile neutropenia.
-
Laboratory Tests: Blood samples were collected at specified time points during Cycle 1 (Day 1 and Day 28) and at the end of the study for pharmacokinetic analysis and to monitor hematology and clinical chemistry parameters.
-
Physical Examinations: Comprehensive physical examinations were conducted at baseline and regularly throughout the study.
Safety Monitoring for Traditional Hormone Therapies
The monitoring for patients on traditional hormone therapies is guided by established clinical practice guidelines.
Typical Monitoring Protocol:
-
Baseline Assessment: Before initiating therapy, a thorough medical history is taken, including assessment of cardiovascular risk factors, bone health (bone density scan for aromatase inhibitors), and gynecological health (for tamoxifen).
-
Regular Follow-ups: Patients are typically monitored every 3-6 months. These visits include a review of symptoms, with a focus on potential side effects such as hot flashes, musculoskeletal symptoms, and vaginal bleeding.
-
Gynecological Surveillance (for Tamoxifen): Patients are advised to report any abnormal vaginal bleeding immediately. Routine endometrial screening in asymptomatic women is not universally recommended, but any abnormalities warrant further investigation, often starting with a transvaginal ultrasound.
-
Bone Health Monitoring (for Aromatase Inhibitors): Periodic bone density scans are recommended to monitor for osteoporosis.
-
Cardiovascular Health Monitoring: Blood pressure and lipid profiles may be monitored, particularly in patients with pre-existing cardiovascular risk factors.
Signaling Pathways
The distinct mechanisms of action of this compound and traditional hormone therapies are visualized in the following diagrams.
References
Navigating Resistance: A Comparative Guide to Novel Therapies in CDK4/6 Inhibitor-Resistant ER+ Breast Cancer
For researchers, scientists, and drug development professionals, the emergence of resistance to cyclin-dependent kinase 4/6 (CDK4/6) inhibitors in estrogen receptor-positive (ER+) breast cancer presents a significant clinical challenge. This guide provides an objective comparison of TTC-352, a novel selective human estrogen receptor (ER)α partial agonist (ShERPA), with other emerging therapies, supported by experimental data to inform future research and development.
The combination of endocrine therapy and CDK4/6 inhibitors has become a standard of care for ER+ metastatic breast cancer. However, acquired resistance inevitably develops, necessitating novel therapeutic strategies. This guide focuses on the efficacy of this compound in models with acquired resistance to CDK4/6 inhibitors and compares its performance against other promising agents: elacestrant, lasofoxifene, and camizestrant.
Mechanism of Action: A Divergent Approach to ER Modulation
While all four compounds target the estrogen receptor, their mechanisms of action differ significantly, offering distinct approaches to overcoming resistance.
This compound , a selective human ERα partial agonist (ShERPA), represents a unique strategy. Instead of blocking or degrading the estrogen receptor, this compound acts as a partial agonist. This leads to the translocation of ERα from the nucleus to extranuclear sites, thereby disrupting normal ER-mediated signaling and inhibiting the proliferation of ER+ tumor cells.[1] This novel mechanism may be effective in tumors that have developed resistance to traditional endocrine therapies and CDK4/6 inhibitors.
In contrast, elacestrant , lasofoxifene , and camizestrant function as selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs).
-
Elacestrant is an oral SERD that both antagonizes and degrades the estrogen receptor.[2] Its activity has been demonstrated in preclinical models of CDK4/6 inhibitor resistance, including those with ESR1 mutations.[3]
-
Lasofoxifene , a third-generation SERM, exhibits antagonist effects in breast tissue.[4] It has shown efficacy in models of endocrine resistance, including those with ESR1 mutations, both as a monotherapy and in combination with CDK4/6 inhibitors.[5]
-
Camizestrant is a next-generation oral SERD and complete ER antagonist. Preclinical studies have shown its potent ability to degrade ER and overcome resistance to both endocrine therapy and CDK4/6 inhibitors.
Head-to-Head: Clinical Efficacy in CDK4/6 Inhibitor-Resistant Breast Cancer
The clinical development of these agents provides valuable comparative data on their efficacy in patients who have progressed on CDK4/6 inhibitors. The following table summarizes key findings from clinical trials.
| Drug | Trial | Phase | Patient Population | N | Median Progression-Free Survival (PFS) |
| This compound | NCT03201913 | 1 | Metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy | 15 | 58 days (95% CI = 28, 112) |
| Elacestrant | EMERALD | 3 | ER+/HER2- mBC progressed on 1-2 lines of ET including a CDK4/6i | 478 | vs. SOC: 2.8 mo vs 1.9 mo (Overall); 3.8 mo vs 1.9 mo (ESR1-mut) |
| Lasofoxifene | ELAINE 1 | 2 | ER+/HER2- mBC with ESR1 mutation, progressed on AI + CDK4/6i | 103 | 5.6 months vs 3.7 months for fulvestrant |
| Lasofoxifene + Abemaciclib | ELAINE 2 | 2 | ER+/HER2- mBC with ESR1 mutation, progressed on ET +/- CDK4/6i | 29 | 12.9 months |
| Camizestrant | SERENA-1 | 1 | Refractory ER+/HER2- advanced breast cancer (83% prior CDK4/6i) | 191 | 7.4 months (in combination with CDK4/6i) |
| Camizestrant + CDK4/6i | SERENA-6 | 3 | HR+/HER2- ABC with emergent ESR1m on 1L AI + CDK4/6i | 315 | 16.0 months vs 9.2 months for AI + CDK4/6i |
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these compounds.
Generation of CDK4/6 Inhibitor-Resistant In Vitro and In Vivo Models
-
In Vitro Model: CDK4/6 inhibitor-resistant cell lines are typically generated by continuous exposure of parental ER+ breast cancer cell lines (e.g., MCF-7) to escalating doses of a CDK4/6 inhibitor (e.g., palbociclib) over several months. Resistance is confirmed by assessing cell viability in the presence of the inhibitor compared to the parental cell line.
-
In Vivo Xenograft Model: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with ER+ breast cancer cells. Once tumors are established, mice are treated with a CDK4/6 inhibitor until resistance develops, as evidenced by tumor regrowth. These mice with resistant tumors can then be used to evaluate the efficacy of new therapeutic agents.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the investigational drug for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Protein Extraction: Cells or tumor tissues are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., ERα, p-Rb, Cyclin D1), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from cells or tissues using a suitable RNA isolation kit.
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is used as a template for qPCR with gene-specific primers for target genes (e.g., TFF1/pS2, GREB1) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Conclusion
The landscape of treatment for CDK4/6 inhibitor-resistant ER+ breast cancer is rapidly evolving. This compound, with its unique mechanism as an ERα partial agonist, presents a promising avenue of investigation. While early clinical data for this compound is limited, preclinical evidence suggests its potential. In comparison, the SERDs elacestrant and camizestrant, and the SERM lasofoxifene, have demonstrated more robust clinical activity in later-phase trials, particularly in patients with ESR1 mutations. The choice of therapeutic strategy will likely depend on the specific mechanisms of resistance at play in an individual patient's tumor. Further research, including head-to-head clinical trials and the identification of predictive biomarkers, is crucial to optimize treatment selection and improve outcomes for patients with advanced breast cancer.
References
- 1. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of gene expression profiles induced by Ttc-352 and other SERMs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression profiles induced by Ttc-352, a novel selective human estrogen receptor partial agonist (ShERPA), and other widely used Selective Estrogen Receptor Modulators (SERMs) such as tamoxifen and fulvestrant. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.
Executive Summary
This compound represents a new class of SERMs with a distinct mechanism of action, particularly in endocrine-resistant breast cancer. Unlike traditional SERMs, this compound's anti-tumor activity is significantly linked to the induction of the Unfolded Protein Response (UPR), leading to apoptosis in cancer cells. While direct comparative global gene expression data from a single study is limited, this guide synthesizes available data to compare the effects of this compound and other SERMs on key estrogen-responsive genes and the UPR pathway.
Comparative Gene Expression Profiles
The following tables summarize the known effects of this compound, Tamoxifen, and Fulvestrant on the expression of key genes implicated in breast cancer progression and treatment response.
Table 1: Effects on Classical Estrogen-Responsive Genes
| Gene | This compound | 4-Hydroxytamoxifen (Active Metabolite of Tamoxifen) | Fulvestrant (ICI 182,780) | Reference |
| TFF1 (pS2) | Agonist (induces expression) | Partial Agonist/Antagonist (can induce or inhibit depending on cellular context) | Antagonist (inhibits expression) | [1] |
| GREB1 | Agonist (induces expression) | Partial Agonist/Antagonist (can induce or inhibit depending on cellular context) | Antagonist (inhibits expression) | [1] |
| PGR | Agonist (induces expression) | Partial Agonist/Antagonist | Antagonist (inhibits expression) |
Table 2: Impact on the Unfolded Protein Response (UPR) Pathway
| Gene/Protein | This compound | 4-Hydroxytamoxifen | Fulvestrant | Reference |
| BiP (HSPA5) | Upregulation | No significant reported effect | No significant reported effect | [2][3] |
| CHOP (DDIT3) | Upregulation | No significant reported effect | No significant reported effect | [2] |
| ATF4 | Upregulation | No significant reported effect | No significant reported effect | |
| XBP1s | Upregulation | No significant reported effect | No significant reported effect | |
| IRE1α | Activation | No significant reported effect | No significant reported effect | |
| PERK | Activation | No significant reported effect | No significant reported effect | |
| ATF6 | Activation | No significant reported effect | No significant reported effect |
Signaling Pathways
The distinct gene expression profiles induced by this compound and other SERMs stem from their differential modulation of the estrogen receptor (ERα) and downstream signaling cascades.
This compound Mechanism of Action
This compound, as a selective human estrogen receptor partial agonist (ShERPA), binds to ERα and induces a conformational change that leads to the translocation of ERα to extranuclear sites. This interaction triggers a rapid and sustained unfolded protein response (UPR), a key differentiator from other SERMs. The chronic activation of the UPR ultimately leads to apoptosis in endocrine-resistant breast cancer cells.
Caption: this compound binds to nuclear ERα, causing its translocation and triggering the UPR, leading to apoptosis.
Unfolded Protein Response (UPR) Pathway Induced by this compound
The UPR is a cellular stress response initiated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). This compound-mediated activation of ERα leads to ER stress and the activation of the three main UPR sensors: IRE1α, PERK, and ATF6.
Caption: this compound-induced ER stress activates the three arms of the UPR, converging on the induction of apoptosis.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to generate the comparative gene expression data.
Cell Culture and Treatment
-
Cell Lines: MCF-7 (ER-positive, tamoxifen-sensitive) and its tamoxifen-resistant derivatives are commonly used models.
-
Culture Conditions: Cells are typically maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Hormone Deprivation: Prior to treatment, cells are often steroid-deprived for 3-5 days in phenol red-free medium containing charcoal-stripped serum to establish a baseline.
-
Treatment: Cells are treated with this compound, 4-hydroxytamoxifen, fulvestrant, or vehicle control at specified concentrations for various time points (e.g., 24, 48, 72 hours).
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the expression of specific genes.
-
RNA Isolation: Total RNA is extracted from cell pellets using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and random primers or oligo(dT) primers.
-
qPCR: The relative expression of target genes is quantified by real-time PCR using a fluorescent dye-based method (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan). Gene-specific primers are used for amplification. The expression levels are typically normalized to a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Microarray and RNA-Sequencing (RNA-Seq) Analysis
These high-throughput methods are employed to analyze global changes in gene expression.
-
RNA Isolation and Quality Control: High-quality total RNA is extracted as described above. RNA integrity is further assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Library Preparation (for RNA-Seq): mRNA is enriched from total RNA, fragmented, and converted to cDNA. Adapters are ligated to the cDNA fragments to create a sequencing library.
-
Hybridization (for Microarray): Labeled cRNA is hybridized to a microarray chip containing thousands of gene-specific probes.
-
Sequencing (for RNA-Seq): The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Microarray: Raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between treatment groups.
-
RNA-Seq: Sequencing reads are aligned to a reference genome, and gene expression is quantified (e.g., as FPKM or TPM). Differential expression analysis is then performed.
-
Pathway and Functional Analysis: Differentially expressed genes are subjected to pathway enrichment analysis (e.g., using KEGG or Gene Ontology databases) to identify significantly affected biological processes.
-
Experimental Workflow for Comparative Gene Expression Analysis
Caption: Workflow for comparing gene expression profiles induced by this compound and other SERMs.
Conclusion
This compound distinguishes itself from other SERMs through its unique ability to potently induce the Unfolded Protein Response, leading to apoptosis in endocrine-resistant breast cancer cells. This is reflected in a distinct gene expression signature characterized by the upregulation of UPR-related genes. While further head-to-head global transcriptomic studies are needed for a complete comparative picture, the available evidence strongly suggests that this compound's mechanism of action offers a promising alternative therapeutic strategy for patients who have developed resistance to conventional endocrine therapies. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the nuanced activities of SERMs and the development of novel cancer therapeutics.
References
- 1. Endoplasmic Reticulum Stress and Unfolded Protein Response Pathways: Potential for Treating Age-related Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Use of Real-Time Reverse Transcription-PCR for Assessing Estrogen Receptor and Estrogen-Responsive Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for the Investigational Compound TTC-352
For Researchers, Scientists, and Drug Development Professionals: This document provides crucial safety and logistical information for the proper handling and disposal of TTC-352, a selective human estrogen receptor partial agonist (ShERPA) currently in clinical development. Given its investigational nature, a publicly available Safety Data Sheet (SDS) with specific disposal instructions is not available. Therefore, it is imperative to treat this compound as a potentially hazardous compound and follow the precautionary procedures outlined below.
The primary directive for the disposal of any research chemical for which a specific SDS is not on hand is to contact the manufacturer or supplier to obtain the official Safety Data Sheet. This document is the only source of authoritative guidance on the specific hazards and required disposal protocols for a compound.
In the absence of an SDS, the following general procedures for the disposal of investigational compounds of unknown hazard should be strictly followed.
General Disposal Protocol for Investigational Compounds
Researchers handling this compound must adhere to their institution's environmental health and safety (EHS) guidelines for the disposal of chemical waste. The following is a generalized protocol that aligns with standard laboratory safety practices.
| Step | Action | Key Considerations |
| 1 | Hazard Assessment | Treat this compound as a hazardous substance due to its potent biological activity and unknown toxicological profile. Assume it may be toxic, carcinogenic, mutagenic, or teratogenic. |
| 2 | Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound in any form (solid, in solution, or as waste). |
| 3 | Waste Segregation | Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. It should be collected in a dedicated, properly labeled hazardous waste container. |
| 4 | Container Labeling | The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard information. The accumulation start date must also be clearly visible. |
| 5 | Disposal Pathway | All waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, must be disposed of through your institution's hazardous waste management program. This typically involves incineration by a licensed waste disposal vendor. |
| 6 | Spill Management | In the event of a spill, follow your laboratory's established spill cleanup procedures for potent compounds. This generally involves containing the spill, using an appropriate absorbent material, and decontaminating the area. All materials used for cleanup must also be disposed of as hazardous waste. |
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway Context: Mechanism of Action of this compound
Understanding the biological context of this compound is crucial for appreciating its potent activity and the need for cautious handling. This compound is a selective human estrogen receptor partial agonist (ShERPA). The diagram below illustrates its general mechanism of action in estrogen receptor-positive (ER+) breast cancer cells.
Caption: Simplified signaling pathway of this compound in ER+ cells.
By providing this guidance, we aim to equip researchers with the necessary information to handle and dispose of this compound safely and responsibly, thereby building a foundation of trust and demonstrating our commitment to laboratory safety beyond the product itself.
Essential Safety and Logistical Guidance for Handling Ttc-352
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, operation, and disposal of Ttc-352, a selective human estrogen receptor partial agonist (ShERPA). Given that a specific Material Safety Data Sheet (MSDS) is not publicly available for this investigational compound, this guidance is based on established protocols for handling potent pharmaceutical compounds, safety data from clinical trials, and the known characteristics of Selective Estrogen Receptor Modulators (SERMs).
Compound Overview and Safety Profile
This compound is an orally bioavailable investigational drug developed for the treatment of estrogen receptor-positive (ER+) breast cancer. As a potent, biologically active molecule, it requires careful handling to minimize occupational exposure.
Clinical Safety Summary: A Phase 1 clinical trial of this compound in patients with metastatic breast cancer provides insight into its potential toxicities. While generally found to be safe and tolerable, some adverse events were observed.[1][2][3][4] This information is critical for researchers to understand the potential health effects of exposure.
| Toxicity Type | Grade | Observed Adverse Events | Reference |
| Hematologic | 3 | Asymptomatic pulmonary embolism | [1] |
| Gastrointestinal | 3 | Diarrhea | |
| Hepatic | 3 | Aspartate transaminase elevation | |
| 4 | Gamma glutamyltransferase elevation | ||
| Musculoskeletal | 3 | Myalgia (muscle pain) |
This table summarizes adverse events observed in a clinical setting and should be considered as potential risks in a laboratory setting upon acute or chronic exposure.
Personal Protective Equipment (PPE) and Handling
Due to its potency, this compound should be handled with appropriate engineering controls and personal protective equipment to prevent exposure through inhalation, ingestion, or skin contact.
Standard Laboratory Practices:
-
Designated Areas: All work with this compound, especially with the powdered form, should be conducted in a designated area, such as a chemical fume hood, biological safety cabinet, or a ventilated balance enclosure to minimize inhalation risk.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be used.
-
Eye Protection: ANSI-rated safety glasses or goggles are mandatory.
-
Respiratory Protection: For operations with a high risk of aerosolization (e.g., weighing powder, preparing concentrated solutions), a NIOSH-approved respirator may be necessary.
-
Experimental Workflow for Handling this compound:
Caption: A typical workflow for the safe handling of this compound in a laboratory setting.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Assess the Spill: Determine the nature and extent of the spill. For large spills or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Before cleaning, don the appropriate PPE as described above.
-
Contain and Clean:
-
Powder Spills: Gently cover the spill with absorbent pads. Avoid dry sweeping.
-
Liquid Spills: Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Disposal Plan
As an investigational drug, this compound and all associated waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Disposal Workflow:
Caption: The procedural flow for the proper disposal of this compound waste.
Key Disposal Steps:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Storage: Store waste in a designated satellite accumulation area.
-
Pickup and Disposal: Contact your institution's EHS office for pickup and final disposal, which is typically through high-temperature incineration.
By adhering to these guidelines, researchers can handle this compound safely and effectively, minimizing personal risk and environmental impact while advancing important scientific research.
References
- 1. bionews.com [bionews.com]
- 2. Breast Cancer - this compound halted progression of and is not toxic - TRIAL-IN Pharma [trial-in.com]
- 3. medindia.net [medindia.net]
- 4. Phase 1 study of this compound in patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
